Product packaging for Montelukast(Cat. No.:CAS No. 158966-92-8)

Montelukast

Cat. No.: B1676732
CAS No.: 158966-92-8
M. Wt: 586.2 g/mol
InChI Key: UCHDWCPVSPXUMX-TZIWLTJVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Montelukast is a potent, selective, and orally active leukotriene receptor antagonist (LTRA) that binds with high affinity to the cysteinyl leukotriene type-1 (CysLT1) receptor . By antagonizing the CysLT1 receptor, this compound inhibits the physiological effects of cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are inflammatory mediators released from cells such as mast cells and eosinophils . This mechanism blocks leukotriene-mediated pathways, including smooth muscle contraction, airway edema, and enhanced inflammatory cell activity, making it a valuable tool for studying inflammatory processes . First approved for clinical use in 1998, this compound has been extensively characterized in numerous clinical trials, providing a strong foundation for its research applications . Its primary research applications include investigating the pathophysiology of asthma and allergic rhinitis, serving as a reference compound in pharmacological studies of the leukotriene pathway, and exploring potential therapeutic effects in various models of inflammation . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H36ClNO3S B1676732 Montelukast CAS No. 158966-92-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHDWCPVSPXUMX-TZIWLTJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

151767-02-1 (sodium)
Record name Montelukast [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158966928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9023334
Record name Montelukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Montelukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

mixes with water (>100 mg/ml, 25 C), MW 608.17, Hygroscopic, white to off-white powder. Freely sol in ethanol, methanol, water. Practically insol in acetonitrile /Monosodium salt/, 8.20e-06 g/L
Record name Montelukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00471
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MONTELUKAST
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7582
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Montelukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

158966-92-8
Record name Montelukast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158966-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Montelukast [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158966928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Montelukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00471
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Montelukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONTELUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHM278SD3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MONTELUKAST
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7582
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Montelukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Montelukast: Foundations in Molecular and Cellular Pharmacology

Mechanism of Action as a CysLT1 Receptor Antagonist

Montelukast (B128269) exerts its therapeutic effects by acting as a selective antagonist of the CysLT1 receptor. japi.orgnih.govdrugbank.commims.compatsnap.compediatriconcall.comnih.gov This receptor is a G-protein-coupled receptor (GPCR) found in various tissues, including airway smooth muscle cells, endothelial cells, and inflammatory cells. japi.org The binding of CysLTs, such as Leukotriene D4 (LTD4), to the CysLT1 receptor triggers a cascade of intracellular signaling events contributing to the pathophysiology of inflammatory conditions. japi.orgnih.govdrugbank.compatsnap.com

Selective and Competitive Binding to CysLT1 Receptor

This compound demonstrates high affinity and selectivity for the CysLT1 receptor. nih.govdrugbank.commims.comncats.io It selectively binds to this receptor, showing a preference over other pharmacologically important airway receptors like prostanoid, cholinergic, or beta-adrenergic receptors. nih.govdrugbank.comncats.io This binding is competitive, meaning this compound competes with endogenous cysteinyl leukotrienes for the same binding site on the receptor. patsnap.comtandfonline.com Studies have shown this compound to be a potent and selective inhibitor of [³H]leukotriene D4 specific binding in various preparations, including guinea pig lung, sheep lung, and differentiated U937 cell plasma membranes. ncats.io For instance, it exhibited a Ki of 0.18 ± 0.03 nM in guinea pig lung preparations. ncats.io

Inhibition of Leukotriene D4 (LTD4) Binding and Downstream Signaling

A critical aspect of this compound's mechanism is its ability to inhibit the binding of LTD4 to the CysLT1 receptor. japi.orgnih.govjapi.orgncats.iocancer.gov LTD4 is a potent cysteinyl leukotriene that, upon binding to CysLT1, initiates downstream signaling pathways that lead to inflammatory responses, including bronchoconstriction, increased vascular permeability, and mucus secretion. japi.orgnih.govpatsnap.comproteopedia.orgncats.iocancer.gov By blocking LTD4 binding, this compound prevents the activation of these pathways, thereby inhibiting the physiological actions typically induced by LTD4 at the CysLT1 receptor. japi.orgnih.govncats.io This blockade prevents downstream signaling effects that would otherwise contribute to inflammation and bronchoconstriction. japi.orgjapi.org Research has shown that this compound can substantially block LTD4-mediated bronchoconstriction. nih.govdrugbank.com

Modulation of Intracellular Signaling Pathways Triggered by CysLT1 Activation

Activation of the CysLT1 receptor by cysteinyl leukotrienes triggers a cascade of intracellular signaling pathways. japi.org this compound's antagonism of the CysLT1 receptor modulates these pathways, preventing the downstream cellular responses. japi.org

Mobilization of Intracellular Calcium Stores

Binding of LTD4 to the CysLT1 receptor leads to G-protein activation and the subsequent mobilization of intracellular calcium stores. japi.orgtandfonline.comnih.govtandfonline.com This increase in intracellular calcium is a key step in the signaling cascade that contributes to cellular activities associated with inflammation and bronchoconstriction. japi.orgtandfonline.comnih.govtandfonline.com this compound, by blocking the CysLT1 receptor, inhibits this mobilization of intracellular calcium triggered by CysLT activation. japi.orgnih.govnih.govscispace.comaai.org Studies in differentiated U937 cells and other cell systems have demonstrated that CysLT1 antagonists, including this compound, can inhibit nucleotide-induced calcium mobilization. nih.govnih.govaai.org Research in macrophages showed that LTD4 triggered robust calcium responses that were completely blocked by this compound, consistent with its action as a CysLT1-R antagonist. ahajournals.org

Activation of Phospholipase C (PLC)

Activation of the CysLT1 receptor is also linked to the activation of Phospholipase C (PLC). japi.orgtandfonline.comnih.govtandfonline.com PLC is an enzyme that plays a crucial role in cell signaling by cleaving phosphatidylinositol 4,5-bisphosphate (PIP2) into two important second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). japi.org By blocking the CysLT1 receptor, this compound inhibits the activation of PLC that would normally be triggered by CysLT binding. japi.orgnih.govnih.govscispace.com Studies have shown that CysLT1 antagonists inhibited the P2Y agonist-induced activation of phospholipase C in certain cell lines. nih.govnih.gov

Formation of Inositol Trisphosphate (IP3) and Diacylglycerol (DAG)

The activation of Phospholipase C following CysLT1 receptor stimulation results in the formation of Inositol Trisphosphate (IP3) and Diacylglycerol (DAG). japi.orgtandfonline.comnih.govtandfonline.com IP3 is involved in the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), further propagating the signal. japi.orgtandfonline.comnih.govtandfonline.com this compound, by inhibiting the upstream activation of PLC through its CysLT1 antagonism, prevents the formation of these secondary intracellular messengers, IP3 and DAG. japi.orgscispace.com This disruption in the signaling cascade ultimately contributes to the reduction of inflammatory responses mediated by cysteinyl leukotrienes. Inhibition of phospholipase C by this compound can result in the failure to generate inositol triphosphate and mobilize calcium from intracellular stores. scispace.com

Non-CysLT1 Receptor Mediated Pharmacological Actions

Inhibition of 5-Lipoxygenase (5-LOX)

This compound has been identified as an inhibitor of 5-lipoxygenase (5-LOX) scispace.comresearchgate.netmdpi.comfrontiersin.org. 5-LOX is a key enzyme in the biosynthesis of leukotrienes, catalyzing the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HpETE), which is subsequently metabolized into various leukotrienes, including the cysteinyl leukotrienes and leukotriene B4 (LTB4) mdpi.com. Studies have demonstrated that this compound can directly inhibit human recombinant 5-lipoxygenase in vitro. nih.gov. This inhibition appears to be of a non-competitive type, suggesting that this compound may bind to an allosteric site on the enzyme nih.gov. This inhibitory effect on 5-LOX can lead to a reduction in the production of various leukotrienes, including LTB4, which is a potent chemoattractant for neutrophils scispace.comnih.gov. The inhibition of 5-LOX by this compound has been observed at concentrations in the lower micromolar range nih.gov.

Antagonism of CysLT2, P2Y12, and GPR17 Receptors

This compound has been reported to act as an antagonist at receptors other than CysLT1, including CysLT2, P2Y12, and GPR17 scispace.comresearchgate.netmdpi.com.

While this compound is a potent antagonist of CysLT1, its activity at the CysLT2 receptor is less pronounced or absent in some studies nih.govguidetopharmacology.orgatsjournals.org. Some research indicates that this compound does not antagonize LTC4-induced contractions that are putatively mediated by CysLT2 in isolated guinea pig trachea atsjournals.org. However, other sources list it as an antagonist of CysLT2 scispace.commdpi.com.

This compound has also been identified as a potential antagonist of the P2Y12 receptor scispace.comresearchgate.netmdpi.comresearchgate.netresearchgate.net. The P2Y12 receptor is an adenosine (B11128) diphosphate (B83284) (ADP) receptor that is involved in platelet activation and also mediates some inflammatory responses mdpi.comresearchgate.net. Studies, including in silico methods, suggest that this compound can act as a potential antagonist of P2Y12 researchgate.netresearchgate.net. Research on osteoclast formation indicates that this compound's inhibitory effect may involve antagonism of both CysLT1 and P2Y12 signaling pathways researchgate.netspandidos-publications.com.

Furthermore, this compound has been shown to act as an antagonist of GPR17 scispace.commdpi.comfrontiersin.orgtocris.combio-techne.com. GPR17 is a receptor that can be activated by both uracil (B121893) nucleotides and cysteinyl leukotrienes and is expressed in the brain, where it plays a role in processes such as oligodendrocyte differentiation and mediating responses to neuronal damage mdpi.comfrontiersin.org. This compound's antagonism of GPR17 has been suggested as a potential mechanism contributing to its effects in the central nervous system mdpi.comfrontiersin.org. While some studies indicate this compound shows partial antagonist activity at GPR17, others suggest it is a CysLT1 and GPR17 antagonist tocris.combio-techne.combiorxiv.org.

Nonspecific Inhibition of Cyclic Nucleotide Phosphodiesterases (PDEs)

This compound has been reported to exert nonspecific inhibition of cyclic nucleotide phosphodiesterases (PDEs) scispace.comresearchgate.netnih.goversnet.orgnih.gov. PDEs are enzymes that hydrolyze cyclic nucleotides like cyclic AMP (cAMP) and cyclic GMP (cGMP), regulating their intracellular concentrations atsjournals.org.

Elevation of Intracellular Cyclic AMP (cAMP)

The inhibition of PDEs by this compound leads to an increase in intracellular levels of cyclic AMP (cAMP) scispace.comresearchgate.netnih.goversnet.orgnih.gov. Studies in isolated human neutrophils have shown that this compound treatment results in a dose-related increase in intracellular cAMP nih.goversnet.org. This elevation in cAMP is considered a likely explanation for some of the anti-inflammatory effects observed with this compound scispace.comnih.gov.

cAMP-Dependent Inhibition of Neutrophil Pro-inflammatory Activity

The elevation of intracellular cAMP levels by this compound contributes to the inhibition of neutrophil pro-inflammatory activity scispace.comresearchgate.netnih.goversnet.orgnih.gov. cAMP is known to have broad spectrum anti-inflammatory activity and is considered a "master regulator of innate immune cell function". scispace.com. Increased intracellular cAMP can suppress various pro-inflammatory functions of neutrophils, including the generation of reactive oxygen species, the release of proteases like elastase, and the production of leukotriene B4 scispace.comresearchgate.netnih.gov. This cAMP-dependent mechanism involves the attenuation of calcium influx and the promotion of calcium clearance from the cytosol, which are critical for neutrophil activation and degranulation scispace.comnih.govnih.gov. Studies have demonstrated that this compound antagonizes the pro-inflammatory activities of neutrophils through a mechanism involving PDE inhibition and cAMP-mediated attenuation of Ca2+ influx nih.govnih.gov.

Immunomodulatory and Anti-inflammatory Mechanisms Beyond Leukotriene Pathway Blockade

This compound has been shown to decrease the transcription of genes encoding pro-inflammatory proteins, including cytokines and chemokines such as interleukin (IL)-8 and TNF-α researchgate.net. High doses of this compound have been reported to modulate the production of IL-6, TNF-α, and MCP-1 through the inhibition of NF-κB activation researchgate.net. NF-κB is a transcription factor that plays a crucial role in regulating the expression of numerous genes involved in inflammation researchgate.net.

Furthermore, this compound has been observed to interfere with eosinophil adhesion to vascular endothelium and migration scispace.comresearchgate.net. While the exact mechanisms for all these effects are still being investigated, they suggest that this compound's anti-inflammatory actions extend beyond simply blocking the primary leukotriene pathway scispace.comwikipedia.org. Studies in asthmatic mice have also shown that this compound can suppress eosinophil infiltration in lung tissue and bronchoalveolar lavage fluid amegroups.cn.

This compound has also demonstrated effects on matrix metalloproteinase-9 (MMP-9) and macrophage inflammatory protein-1α (MIP-1α) levels, reducing them in the aortic wall in a mouse model pnas.org. These findings suggest a role for this compound in modulating the activity of enzymes and chemokines involved in tissue remodeling and inflammation pnas.org.

Reduction of Inflammatory Cell Recruitment and Activation

This compound has demonstrated efficacy in reducing the infiltration and activation of key inflammatory cell types involved in respiratory and other inflammatory conditions. This includes a notable impact on eosinophils and neutrophils.

Diminished Eosinophil Infiltration and Counts in Airways and Peripheral Blood

Eosinophils are significant contributors to the inflammatory process in conditions like asthma. Studies have consistently shown that this compound treatment leads to a reduction in eosinophil numbers in both the airways and peripheral blood. nih.govtandfonline.com For instance, in a study of adult asthmatic patients, four weeks of this compound treatment significantly decreased sputum eosinophils from 7.5% to 3.9% and reduced blood eosinophils compared to placebo. nih.gov This effect on sputum eosinophils was statistically significant, with a least squares mean difference of -11.3% between the this compound and placebo groups. nih.gov Another study in mild persistent asthma patients showed that this compound treatment for four weeks resulted in an increase in eosinophil apoptosis in induced sputum, suggesting that promoting programmed cell death may be a mechanism for reducing eosinophil counts. elsevier.es Experimental models of pulmonary allergic inflammation in guinea pigs have also shown that this compound treatment can reduce eosinophil infiltration in bronchoalveolar lavage fluid and airway walls. frontiersin.org While some studies suggested this effect might be more pronounced in steroid-naive patients, the addition of this compound to inhaled corticosteroids in inadequately controlled asthmatics still led to a significant reduction in peripheral blood and induced sputum eosinophil counts. tandfonline.com

Inhibition of Neutrophil Infiltration

Neutrophils also play a critical role in inflammation, particularly in conditions like acute bronchiolitis and certain types of kidney injury. elsevier.esjnephropharmacology.com Research indicates that this compound can inhibit neutrophil infiltration into inflamed tissues. elsevier.esjnephropharmacology.com This effect is thought to be partly mediated by the reduction of pro-inflammatory cytokines and mediators crucial for neutrophil recruitment, such as tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1). jnephropharmacology.com By decreasing the production of these mediators, this compound lessens the inflammatory response, leading to reduced neutrophil infiltration in tissues like renal tissues. jnephropharmacology.com Some studies also propose that this compound may influence neutrophil apoptosis, aiding in their clearance from inflamed sites. jnephropharmacology.com Studies have also shown that this compound inhibits neutrophil pro-inflammatory activity through a cyclic AMP-dependent mechanism and interferes with purinergic P2Y receptors. scispace.comresearchgate.net

Modulation of Cytokine and Chemokine Production

This compound influences the production of a range of cytokines and chemokines, which are key signaling molecules in the inflammatory cascade.

Inhibition of Interleukin-8 (IL-8) Production

Interleukin-8 (IL-8) is a chemokine known to be a potent neutrophil chemotactic factor. elsevier.es Several studies have demonstrated that this compound can inhibit the production of IL-8. elsevier.esresearchgate.netarchbronconeumol.org This inhibition has been observed in various cell types, including nasal epithelial cells from patients with asthma and allergic rhinitis, and in human neutrophils stimulated with lipopolysaccharide (LPS). researchgate.netarchbronconeumol.org One proposed mechanism for this effect is the inhibition of nuclear factor-kappaB (NF-κB) activation or NF-κB p65-associated histone acetyltransferase (HAT) activity, a pathway involved in the transcription of pro-inflammatory molecules like IL-8. scispace.comnih.govnih.gov

Suppression of Eotaxin and Interleukin-4 (IL-4) Levels

Eotaxin is a chemokine highly specific for eosinophil recruitment, while Interleukin-4 (IL-4) is a key cytokine involved in Th2-mediated inflammation and eosinophil activation. elsevier.esekb.eg Previous studies have indicated that this compound has a suppressive effect on eotaxin and IL-4 levels. elsevier.es In studies involving children with mild persistent asthma, this compound treatment resulted in a significant decrease in serum levels of IL-4. ekb.eg While one study in infants with acute bronchiolitis did not find statistically significant differences in plasma eotaxin or IL-4 levels between this compound and control groups after five days, the extent of the increase in eotaxin was smaller in the this compound group. elsevier.es Other research, particularly in animal models, has shown that this compound can reduce IL-4 levels in the lungs and bronchoalveolar lavage fluid. nih.gov

Control of Interleukin-6 (IL-6) and Tumor Necrosis Factor (TNF-α) Production

Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are pro-inflammatory cytokines that play significant roles in various inflammatory processes. kg.ac.rs this compound has been shown to modulate the production of both IL-6 and TNF-α. archbronconeumol.orgnih.govresearchgate.net Studies using peripheral blood mononuclear cells from control patients and patients with asthma have demonstrated that high concentrations of this compound can significantly inhibit LPS-induced IL-6 and TNF-α production. nih.govresearchgate.net This effect is thought to be mediated through the inhibition of NF-κB activation. nih.govresearchgate.net Experimental studies have also shown that this compound can attenuate increased TNF-α and IL-6 gene expression. kg.ac.rs In models of haemorrhagic shock-induced lung injury, this compound treatment significantly decreased serum TNF-α and IL-6 levels. oup.com

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound5281040
This compound sodium23663996
Interleukin-8 (IL-8)3978
Eotaxin362134
Interleukin-4 (IL-4)3717
Interleukin-6 (IL-6)8811
Tumor Necrosis Factor (TNF-α)5293
Lipopolysaccharide (LPS)14054
Monocyte Chemoattractant Protein-1 (MCP-1)635163
Interleukin-10 (IL-10)16163345
Interleukin-1beta (IL-1β)51425
Interleukin-5 (IL-5)8812
Interleukin-13 (IL-13)8813
Interferon-gamma (IFN-γ)3727

Data Table: Effect of this compound on Sputum Eosinophils in Asthmatic Patients nih.gov

GroupBaseline Sputum Eosinophils (%) (Mean ± SEM)Post-Treatment Sputum Eosinophils (%) (Mean ± SEM)Change (%)p-value (vs. Placebo)
This compound7.5 ± data not available3.9 ± data not available-3.60.026
Placebo14.5 ± data not available17.9 ± data not available+3.4-

Note: Specific SEM values for baseline and post-treatment eosinophil percentages were not consistently available across all search snippets for inclusion in the table, but the mean percentages and the significant difference between groups were reported.

Data Table: Effect of this compound on Serum TNF-α and IL-6 in a Haemorrhagic Shock Rat Model oup.com

GroupTNF-α (pg/ml) (Mean ± SEM)IL-6 (pg/ml) (Mean ± SEM)
ShamData not availableData not available
HSSignificantly higher than ShamSignificantly higher than Sham
This compoundSignificantly decreased vs. HS Significantly decreased vs. HS

*P < 0.05 vs sham group. oup.com **P < 0.04 vs HS (induced, untreated) group. oup.com Note: Specific numerical values for TNF-α and IL-6 were presented graphically or within the text in a way that prevented direct extraction into a numerical table from the provided snippets. The table summarizes the reported significant changes.

Impact on IFN-gamma Levels

Research indicates that this compound can influence levels of Interferon-gamma (IFN-gamma), a key cytokine involved in immune responses. Studies in infants with acute bronchiolitis showed a significant decrease in plasma IFN-gamma levels following five-day this compound treatment within the treatment group. elsevier.esnih.govelsevier.es However, when compared to a no-treatment control group, there was no significant difference in IFN-gamma levels. elsevier.esnih.govelsevier.es In a study involving children with allergic rhinitis, this compound treatment led to a significant increase in IFN-gamma levels in nasal lavage fluid. ekb.eg Conversely, in patients with acute exacerbation of asthma, while this compound combined with Seretide improved lung function and immune function, there was no significant difference in IFN-gamma levels between the treatment and control groups. dmu.edu.cn Animal models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis (MS), demonstrated that this compound treatment resulted in decreased concentrations of IFN-gamma in the central nervous system. frontiersin.org

Interference with Nuclear Factor Kappa B (NF-κB) Activation in Inflammatory Cells

This compound has been shown to interfere with the activation of Nuclear Factor Kappa B (NF-κB), a transcription factor that plays a critical role in regulating the expression of pro-inflammatory molecules in inflammatory cells. researchgate.netnih.gov Studies using human monocytic leukemia cells (THP-1) demonstrated that this compound inhibited NF-κB activation in a dose-related manner. researchgate.netnih.gov Furthermore, high concentrations of this compound significantly inhibited the production of IL-6, TNF-alpha, and MCP-1 induced by lipopolysaccharide (LPS) in peripheral blood mononuclear cells, suggesting modulation of these pro-inflammatory molecules through NF-κB inhibition. researchgate.netnih.gov this compound has also been reported to interfere with NF-κB nuclear translocation and inhibit histone acetyltransferase activity, impacting the transcription of pro-inflammatory genes. researchgate.net In experimental models of psoriasis, this compound inhibited NF-κB signaling in vitro and suppressed the proliferation and inflammatory response of keratinocytes by regulating this pathway. ijbs.comresearchgate.netresearchgate.netresearchgate.netnih.gov Research in Parkinson's disease models suggests that this compound inhibits inflammation via the CysLTR1-mediated p38 MAPK/NF-κB pathway. mdpi.com

Inhibition of Th17 Cell Differentiation

This compound has demonstrated an inhibitory effect on the differentiation of T helper 17 (Th17) cells. ijbs.comresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov Th17 cells are a subset of T cells that play a significant role in various inflammatory and autoimmune diseases, including multiple sclerosis and psoriasis. frontiersin.orgijbs.comresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov Studies have shown that this compound can inhibit the differentiation of human naive CD4+ T cells into Th17 cells in a dose-dependent manner. ijbs.com This inhibition is concomitant with the suppression of NF-κB signaling. ijbs.com In animal models of EAE, this compound treatment suppressed the Th17 response and reduced the percentage of inflammatory cells, including CD4+ IL-17+ (Th17) cells, in the central nervous system. frontiersin.org Blocking the cysteinyl leukotriene receptor 1 (CysLTR1), a primary target of this compound, has been shown to abrogate Th17 cell development in vitro. researchgate.netnih.gov

Regulation of Peroxisome Proliferator-Activated Receptors (PPARs)

While the primary mechanism of this compound involves antagonism of cysteinyl leukotriene receptors, some research suggests a potential interaction with Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptor proteins that regulate gene expression and are involved in various cellular processes, including inflammation and metabolism. Although direct evidence detailing this compound's regulation of PPARs in the provided search results is limited, the broader context of its anti-inflammatory and metabolic effects in certain conditions where PPARs are implicated suggests a potential area of investigation. Further research is needed to elucidate any direct regulatory effects of this compound on PPAR pathways.

Cellular Signaling and Molecular Interactions

Effects on Oxidative Stress and Apoptosis Pathways

This compound has been shown to exert effects on oxidative stress and apoptosis pathways. mdpi.comjnephropharmacology.comdiclemedj.orgkarger.comnih.govnih.govtandfonline.comresearchgate.netsemanticscholar.orgresearchgate.netarchivesofmedicalscience.combjournal.orgjst.go.jpspandidos-publications.comresearchgate.netresearchgate.netresearchgate.netspandidos-publications.com It can mitigate increases in oxidative stress induced by various insults, such as radiation and certain drugs. semanticscholar.orgarchivesofmedicalscience.combjournal.org this compound has demonstrated protective effects against oxidative injury in different tissues, including renal tissues and cardiomyocytes. jnephropharmacology.comnih.govtandfonline.comsemanticscholar.orgarchivesofmedicalscience.comnih.gov This involves reducing markers of lipid peroxidation, such as malondialdehyde (MDA). jnephropharmacology.comtandfonline.combjournal.org

Regarding apoptosis, this compound has been shown to induce apoptosis in various cancer cell lines. diclemedj.orgjst.go.jpspandidos-publications.comresearchgate.netidrblab.net This can involve the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic pathways, including the nuclear translocation of apoptosis-inducing factor (AIF) and the cleavage of caspase-3 and PARP-1. diclemedj.orgbjournal.orgjst.go.jpspandidos-publications.comresearchgate.netspandidos-publications.com this compound has also been shown to reduce apoptosis in non-cancerous cells under certain stress conditions, such as in bronchial epithelial airway models exposed to ventilation injury or in chondrocytes. researchgate.netresearchgate.netresearchgate.net This suggests a context-dependent effect on apoptosis.

Balancing Oxidant-Antioxidant Status

This compound contributes to balancing the oxidant-antioxidant status within cells and tissues. karger.comnih.govtandfonline.comresearchgate.netnih.govfarmaciajournal.com It can act as a free radical scavenger. farmaciajournal.com Studies have shown that this compound administration can prevent the decrease in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). jnephropharmacology.combjournal.orgfarmaciajournal.com It can also support and maintain levels of intracellular antioxidants like glutathione (GSH). jnephropharmacology.comnih.govbjournal.org By enhancing antioxidant capacity and reducing the production of reactive oxygen species (ROS), this compound helps to mitigate oxidative damage to cellular structures. jnephropharmacology.comkarger.comnih.govtandfonline.comresearchgate.netresearchgate.net

Here is a summary of some research findings related to this compound's effects on oxidative stress and apoptosis:

Study ContextObserved Effect on Oxidative StressObserved Effect on Apoptosis
Gentamicin-induced acute nephrotoxicity (rats) farmaciajournal.comPrevented decrease of SOD and GPx activity, increased TAS.Not explicitly mentioned in provided snippets.
Renal ischemia/reperfusion injury (rats) nih.govReversed oxidant responses, balanced oxidant-antioxidant status.Inhibited neutrophil infiltration and apoptosis. nih.govtandfonline.com
Cisplatin-induced renal damage (rats) tandfonline.comReduced MDA levels, increased GSH levels.Inhibited neutrophil infiltration and apoptosis.
Radiation-induced cardiotoxicity (H9c2 cells) semanticscholar.orgarchivesofmedicalscience.comMitigated increase in oxidative stress, reduced ROS production.Rescued cell viability, reduced apoptosis, improved Bax/Bcl-2 ratio.
Docetaxel-induced peripheral neuropathy (rats) bjournal.orgReduced MDA levels, increased SOD, CAT, and GSH.Increased Bcl-2 expression, decreased caspase-3 and Bax expressions.
Human glioblastoma cells jst.go.jpNot explicitly mentioned in provided snippets.Induced apoptosis, reduced Bcl-2 expression.
Chronic myeloid leukemia cells spandidos-publications.comNot explicitly mentioned in provided snippets.Induced apoptosis, Bax overexpression, cytochrome c release, PARP-1 cleavage, caspase-3 activation.
IL-1β-induced chondrocytes researchgate.netresearchgate.netAttenuated oxidative stress, reduced ROS and MDA, increased SOD.Attenuated apoptosis, improved cell viability.
Lung cancer cells diclemedj.orgresearchgate.netNot explicitly mentioned in provided snippets.Induced apoptotic death, downregulated Bcl-2, upregulated Bak, nuclear translocation of AIF.
Bronchial epithelial airway models researchgate.netNot explicitly mentioned in provided snippets.Reduced apoptosis, increased live cells.
Triple-negative breast cancer cells spandidos-publications.comIncreased levels of DNA damage markers (cleaved PARP-1, p-ATM, p-histone H2AX).Triggered apoptosis, decreased Bcl-2, increased caspase 3/7 activity, induced ER stress.
Suppression of Caspase Pathways

Studies investigating the molecular mechanisms of this compound have explored its influence on caspase activity, key executioners in apoptotic processes. In the context of chronic myeloid leukemia (CML) cells, this compound treatment has been shown to induce PARP-1 cleavage and caspase-3 activation. spandidos-publications.com This suggests that this compound can trigger caspase-dependent apoptotic pathways in certain cell types. Conversely, research in lung cancer cells indicated that this compound-induced cell death was independent of caspase-9, even though caspase-9 expression was decreased in some cell lines. mdpi.com Another study on human neuroblastoma cells demonstrated that this compound induced the cleavage of caspase 9 and caspase 3, suggesting both initiator and executioner caspases can be involved depending on the cell line. mdpi.com In triple-negative breast cancer cells, this compound treatment resulted in a greater number of caspase 3/7-positive cells compared to zafirlukast (B1683622), another CysLT receptor antagonist. spandidos-publications.com Furthermore, this compound has been reported to decrease hepatic levels of Caspase 3 in a model of CCl4-induced hepatotoxicity, indicating an anti-apoptotic effect in that context. researchgate.net

Induction of Apoptosis-Inducing Factor (AIF)-Mediated Cell Death

Beyond caspase-dependent mechanisms, this compound has been implicated in inducing cell death through caspase-independent pathways involving Apoptosis-Inducing Factor (AIF). Research in lung cancer cells demonstrated that this compound induced cell death via the nuclear translocation of AIF. mdpi.comnih.govresearchgate.netnih.gov This translocation of AIF from the mitochondria to the nucleus is a key event in triggering caspase-independent programmed cell death. mdpi.com Studies have confirmed this mechanism in Lewis lung carcinoma-bearing mice and various lung cancer cell lines, showing that this compound treatment led to increased levels of AIF in nuclear fragments and clear nuclear translocation observed by confocal microscopy. nih.gov This AIF-mediated pathway appears to contribute significantly to the anti-cancer effects observed with this compound in these models. mdpi.comnih.govresearchgate.netnih.gov

Dysregulation of Glutathione Detoxification System in the Brain

This compound's effects extend to the central nervous system, where it has been shown to interfere with the glutathione detoxification system in the brain. researchgate.netnih.govresearchgate.net Multi-omics studies utilizing in vitro systems, embryonic neuron-enriched cell models, and mouse models have confirmed this compound's ability to react with glutathione. researchgate.netnih.gov This interference suggests a potential mechanism underlying some of the observed neuropsychiatric effects associated with this compound. researchgate.netnih.govresearchgate.net While some research indicates that this compound reduces oxidative damage without changing glutathione levels in certain contexts, suggesting an antioxidant effect through other means, its direct interaction and interference with the glutathione system in the brain have been demonstrated. researchgate.netnih.govresearchgate.netscielo.br

Modulation of Cell Viability and Proliferation

This compound has been shown to modulate cell viability and proliferation in various cell types, particularly in cancer cell lines. It has demonstrated inhibitory effects on the viability and proliferation of several lung cancer cell lines (A549, H460, H1299, CL1-0, and CL1-5) in a dose-dependent manner. mdpi.comresearchgate.netmdpi.comresearchgate.net Similar inhibitory effects on proliferation have been observed in neuroblastoma cells, glioblastoma cells, colorectal cancer cells, urological malignancies, and pancreatic cancer cells. spandidos-publications.commdpi.comresearchgate.netmdpi.comresearchgate.netsbmu.ac.ir In pancreatic cancer cells, this compound suppressed proliferation in a dose-dependent manner and induced G1 phase arrest. mdpi.com In triple-negative breast cancer cells, both this compound and zafirlukast reduced cell viability, with this compound primarily inducing apoptosis and zafirlukast mainly affecting the cell cycle. mdpi.comnih.gov this compound has been reported to inhibit more than 70% cell growth in human prostate cancer cell line PC-3 at certain doses and durations. sbmu.ac.ir

Here is a summary of this compound's effects on cell viability and proliferation in various cell lines:

Cell TypeEffect on Viability/ProliferationKey FindingsSource
Lung Cancer Cells (A549, etc.)InhibitedDose-dependent inhibition, induced cell death mdpi.comresearchgate.netmdpi.comresearchgate.net
Neuroblastoma CellsInhibitedInduced cell cycle arrest and apoptosis mdpi.com
Glioblastoma CellsInhibitedConcentration-dependent inhibition, induced apoptosis mdpi.com
Colorectal Cancer CellsInhibitedReduced colony formation, induced G1 arrest and apoptosis spandidos-publications.commdpi.com
Urological MalignanciesInhibitedInduced apoptosis spandidos-publications.comresearchgate.netresearchgate.net
Pancreatic Cancer CellsInhibitedDose-dependent suppression, induced G1 phase arrest, decreased p-ERK1/2 researchgate.netmdpi.comresearchgate.net
Triple-Negative Breast CancerReducedDose-dependent reduction, mainly induced apoptosis (compared to zafirlukast) mdpi.comnih.gov
Prostate Cancer Cells (PC-3)InhibitedDose-dependent inhibition sbmu.ac.ir

Impact on Mitogen-Activated Protein Kinase (MAPK) Cascades

This compound has been shown to impact Mitogen-Activated Protein Kinase (MAPK) cascades, which are crucial signaling pathways involved in cell proliferation, differentiation, and survival. Activation of the MAPK pathway, particularly the Erk1/2 cascade, is often associated with promoting cancer cell survival and migration. mdpi.com

Decrease in Erk1/2 Phosphorylation

Research indicates that this compound can decrease the phosphorylation of extracellular signal-regulated kinase 1/2 (Erk1/2). mdpi.comspandidos-publications.comnih.govresearchgate.netnih.govmdpi.comaai.org This decrease in Erk1/2 phosphorylation has been observed in various cell types, including lung cancer cells, pancreatic cancer cells, and triple-negative breast cancer cells. mdpi.comspandidos-publications.comnih.govresearchgate.netnih.govmdpi.com In lung cancer cells, the decreased Erk1/2 phosphorylation might contribute to this compound-induced cell death. mdpi.comresearchgate.netnih.gov Similarly, in pancreatic cancer cells, the suppression of proliferation by this compound was accompanied by decreased expression of phospho-ERK1/2. mdpi.com Studies in bone marrow-derived macrophages revealed that this compound treatment reduced ERK1/2 phosphorylation. aai.org In triple-negative breast cancer cells, both this compound and zafirlukast decreased ERK1/2 phosphorylation. spandidos-publications.com This modulation of the MAPK pathway, specifically the reduction in Erk1/2 phosphorylation, appears to be a recurring mechanism through which this compound exerts some of its cellular effects.

Effects on Neuroinflammatory Pathways and Neurotransmitter Modulation

This compound's influence extends to the central nervous system, affecting neuroinflammatory pathways and potentially modulating neurotransmitter systems. Research suggests that this compound can reduce neuroinflammation. nih.govfrontiersin.orgd-nb.info In a transgenic mouse model of Alzheimer's disease, this compound treatment modulated microglia phenotypes and reduced the infiltration of CD8+ T-cells into the brain parenchyma, indicating an impact on neuroinflammatory processes. nih.gov It has been identified that glial activation and neuroinflammation are among the main pathways modulated by this compound in this context. nih.gov

Furthermore, this compound has been shown to dysregulate various neurotransmitter and neurosteroid pathways in the brain, particularly those involved in the regulation of the hypothalamic-pituitary-adrenal axis. researchgate.netnih.govresearchgate.netnih.gov While the precise mechanisms are still under investigation, current research points towards this compound's influence on neuroinflammatory pathways and neurotransmitter modulation as potential contributors to its central nervous system effects. japi.org Leukotriene receptors can modulate levels of neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). japi.org Inhibition of leukotrienes by this compound might disrupt serotonergic pathways, potentially leading to mood alterations. japi.org Alterations in dopamine and norepinephrine signaling pathways may also result from this compound's effects on leukotriene metabolism. japi.org Although the exact interaction with dopaminergic and serotonergic receptors requires further molecular-level exploration, computational studies suggest potential interactions. mdpi.com this compound has also been shown to restore learning and memory in aged rats, involving a reduction in neuroinflammation. d-nb.info

Interaction with Human Genes Linked to Psychiatric Diseases (e.g., HTR2A, KALRN, HCRT)

Research into the pharmacological profile of this compound extends beyond its primary function as a cysteinyl leukotriene receptor antagonist to explore potential interactions with genes implicated in psychiatric disorders. Studies have indicated that this compound may directly or indirectly interact with a range of human genes, including those associated with mood disorders and major depressive disorder. researchgate.netfrontiersin.org Specifically, genes such as HTR2A, KALRN, and HCRT have been identified in functional enrichment analyses of human genes interacting with this compound, suggesting a potential mechanistic link to neuropsychiatric effects observed in some patients. researchgate.netfrontiersin.org

HTR2A encodes the 5-hydroxytryptamine receptor 2A (5-HT2A receptor), a serotonin receptor known to be involved in various neurological and psychiatric processes. frontiersin.orgdrugbank.com Alterations in serotonergic pathways, potentially modulated by leukotriene receptors, have been hypothesized as a mechanism by which this compound might contribute to mood alterations, anxiety, or depressive symptoms. japi.org

KALRN (Kalirin, RhoGEF and kinase) is a protein-coding gene that has been associated with several neurological and psychiatric conditions, including schizophrenia and adult attention-deficit/hyperactivity disorder. frontiersin.org Functional analysis has shown KALRN genes to be enriched in modules related to "mood disorders" and "major depressive disorder" in studies investigating genes interacting with this compound. researchgate.netfrontiersin.org

HCRT encodes the hypocretin neuropeptide precursor protein, which gives rise to orexin (B13118510) A and orexin B. researchgate.net The hypocretin (orexin) system plays a crucial role in regulating sleep, wakefulness, and appetite, and dysregulation of this system has been linked to narcolepsy and other sleep disorders, which can be comorbid with or impact psychiatric states. While the direct interaction mechanism between this compound and HCRT expression or function requires further detailed investigation, its inclusion in gene enrichment analyses suggests a potential, albeit perhaps indirect, influence. researchgate.net

Studies exploring the potential toxicological mechanisms underlying this compound-associated neuropsychiatric adverse events have investigated a large number of human genes that directly or indirectly interact with the compound. researchgate.netfrontiersin.org Functional analysis of these genes has highlighted their significant enrichment in biological processes related to "neuroactive ligand–receptor interaction." researchgate.netfrontiersin.org "Mood disorders" and "major depressive disorder" have also been identified as significant disease terms related to this compound in these analyses. researchgate.netfrontiersin.org

While the precise mechanisms by which this compound interacts with these specific genes (HTR2A, KALRN, HCRT) and contributes to neuropsychiatric outcomes are still under investigation, the findings from gene enrichment analyses provide a molecular basis for further research into the complex interplay between leukotriene pathways and neural circuits involved in psychiatric diseases. researchgate.netfrontiersin.org Some research suggests that this compound may influence neurotransmitter pathways and neurosteroid pathways, potentially through dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis. psychiatrist.comresearchgate.netmdpi.com

The association between this compound and neuropsychiatric events has been observed in real-world data sets, prompting regulatory bodies to issue warnings. fda.govwww.gov.uktga.gov.auajmc.com Although some studies have yielded conflicting results regarding the strength of this association, particularly in specific populations or compared to other medications, the potential for interaction with genes linked to psychiatric disorders remains an active area of scientific inquiry aimed at understanding the full spectrum of this compound's effects on the central nervous system. mdpi.comnih.govmedpagetoday.com

Below are interactive data tables summarizing some of the research findings related to gene interactions and associated psychiatric conditions.

GeneAssociated Psychiatric Conditions (Examples)Relevance to this compound Interaction Study
HTR2AMajor depressive disorder, schizophrenia, suicidalityEnriched in functional analysis of genes interacting with this compound; encodes a serotonin receptor. frontiersin.orgdrugbank.com
KALRNSchizophrenia, adult attention-deficit/hyperactivity disorder, mood disorders, major depressive disorderEnriched in functional analysis of genes interacting with this compound. researchgate.netfrontiersin.org
HCRTSleep disorders (e.g., narcolepsy)Enriched in functional analysis of genes interacting with this compound; encodes hypocretin neuropeptide precursor. researchgate.net
Study TypeKey Finding Related to Gene Interaction / Neuropsychiatric LinkCitation
Functional Enrichment AnalysisHTR2A, KALRN, and HCRT genes enriched in analyses of human genes interacting with this compound. researchgate.netfrontiersin.org
Functional Enrichment AnalysisGenes interacting with this compound significantly enriched in "neuroactive ligand–receptor interaction" and disease terms like "mood disorders" and "major depressive disorder". researchgate.netfrontiersin.org
Mechanistic HypothesisThis compound may disrupt serotonergic pathways. japi.org
Mechanistic HypothesisThis compound may dysregulate neurotransmitter and neurosteroid pathways, potentially via the HPA axis. psychiatrist.comresearchgate.netmdpi.com

Pharmacokinetics and Pharmacodynamics in Advanced Research Settings

Absorption and Bioavailability Research

Research into the absorption and bioavailability of montelukast (B128269) explores the processes by which the compound enters the systemic circulation and the fraction of the administered dose that reaches the bloodstream unchanged.

This compound is rapidly absorbed following oral administration. In studies involving fasted adults administered a 10 mg film-coated tablet, the mean peak plasma concentration (Cmax) is typically achieved within 3 to 4 hours (Tmax). nih.govfda.govpom.go.idfda.gov.phpfizer.comhpra.ie The mean oral bioavailability for this formulation in fasted adults is approximately 64%. nih.govfda.govpom.go.idfda.gov.phpfizer.comhpra.ie For a 5 mg chewable tablet administered to fasted adults, the mean Cmax is reached in 2 to 2.5 hours, with a mean oral bioavailability of 73%. fda.govfda.gov.phhpra.ie In pediatric patients aged 2 to 5 years, a 4 mg chewable tablet results in a mean Cmax approximately 2 hours post-administration in a fasted state. fda.gov

Here is a summary of absorption parameters for different oral formulations in fasted adults:

FormulationDose (mg)Mean Tmax (hours)Mean Oral Bioavailability (%)
Film-coated tablet103-464
Chewable tablet (adults)52-2.573
Chewable tablet (peds)4~2-

Studies have investigated the impact of food on the oral bioavailability and Cmax of this compound. For the 10 mg film-coated tablet, a standard meal in the morning does not appear to influence the oral bioavailability or Cmax. nih.govfda.govpom.go.idfda.gov.phhpra.ie Similarly, a high-fat snack in the evening also does not significantly affect the absorption of this formulation. hres.ca However, for the 5 mg chewable tablet, while the mean oral bioavailability is 73% in the fasted state, it decreases to 63% when administered with a standard meal in the morning. fda.govfda.gov.phhpra.ie Co-administration of the oral granule formulation with applesauce did not have a clinically significant effect on the pharmacokinetics of this compound. fda.gov A high-fat meal in the morning did not affect the AUC of this compound oral granules but decreased Cmax by 35% and prolonged Tmax. fda.gov

During once-daily dosing with 10 mg of this compound, there is observed to be little accumulation of the parent drug in plasma, approximately 14%. fda.govpom.go.idpfizer.comhres.canih.gov Studies in healthy young subjects receiving 10 mg daily for 7 days showed little difference in plasma concentration-time profiles between day 1 and day 7, with trough concentrations remaining nearly constant. nih.gov

Research is exploring novel formulations to potentially improve the pharmacokinetic profile of this compound. A novel oral mucoadhesive film has been investigated as an alternative delivery method. mdpi.comnih.govresearchgate.netbiorxiv.orgnih.govresearchgate.netdntb.gov.ua Studies comparing a 10 mg mucoadhesive film to a 10 mg tablet formulation in humans have indicated significantly improved bioavailability with the film. mdpi.comnih.govresearchgate.netbiorxiv.orgnih.gov The mucoadhesive film demonstrated approximately 50% better bioavailability compared to tablets with equivalent drug loading. mdpi.combiorxiv.org The geometric mean Cmax was higher with the film (554 ng/mL) compared to the tablet (338 ng/mL), and Tmax was reached earlier with the film (2.63 hours) than the tablet (3.63 hours). mdpi.combiorxiv.org This suggests that mucoadhesive films could offer an improved extent and rate of absorption. mdpi.combiorxiv.org In preclinical studies in mice, dose-dependent serum levels were observed after acute and chronic treatment with the mucoadhesive film. mdpi.combiorxiv.org

Here is a comparison of pharmacokinetic parameters for a novel mucoadhesive film versus a standard tablet:

FormulationDose (mg)Geometric Mean Cmax (ng/mL)Tmax (hours)Bioavailability Ratio (Film/Tablet)
Tablet103383.631
Mucoadhesive Film105542.63~1.5

Distribution Studies

Distribution studies investigate how this compound is distributed throughout the body after it enters the systemic circulation.

This compound is highly bound to plasma proteins. Research consistently reports that this compound is more than 99% bound to plasma proteins. nih.govfda.govpom.go.idfda.gov.phhpra.iedrugbank.come-lactancia.orgdovepress.comfda.gov The steady-state volume of distribution of this compound in adults averages between 8 to 11 liters. pom.go.idfda.gov.phhpra.iedrugbank.come-lactancia.orgfda.gov Studies in rats using radiolabeled this compound have indicated minimal distribution across the blood-brain barrier, although measurable amounts of this compound have been detected in the cerebrospinal fluid in human and mouse studies involving novel formulations. pom.go.idfda.gov.phhpra.ienih.govresearchgate.netbiorxiv.orgnih.govfda.gov

Here is a summary of distribution parameters:

ParameterValue
Plasma Protein Binding>99%
Steady-State Volume of Distribution (Adults)8-11 liters

Blood-Brain Barrier Permeability and Accumulation in Brain Tissue

Studies indicate that this compound is capable of crossing the blood-brain barrier (BBB). Although earlier descriptions by the FDA suggested minimal distribution across the BBB, more recent research, including analysis of original CNS pharmacology data, indicates significant BBB penetrance. ub.edu this compound has been detected in the serum and cerebrospinal fluid (CSF) of human subjects receiving a daily dose of 10 mg. ub.edu

Furthermore, research in animal models and re-analysis of human data suggest that this compound accumulates in brain tissue. wikipedia.orgfda.govguidechem.comalzdiscovery.org Notably, in some studies, the amount of drug in the brain increased and was even higher than in plasma after 24 hours, suggesting a potential active transport mechanism across the BBB. ub.edufda.gov This accumulation in the brain has been linked to potential effects on neuroinflammation and neurological conditions. wikipedia.orgguidechem.com Experimental models have shown that this compound can reduce BBB permeability and brain injuries. elsevier.es Preclinical studies suggest that this compound may increase BBB integrity. alzdiscovery.org

Cerebrospinal Fluid (CSF) Accumulation and Clearance

This compound has been shown to enter the cerebrospinal fluid (CSF). alzdiscovery.org Measurable amounts of this compound have been detected in the CSF of healthy human subjects following administration. biorxiv.orgresearchgate.net In one study using a novel oral mucoadhesive film formulation, this compound levels in CSF ranged from 3.2 to 4.7 ng/ml at 3 and 7 hours post-dosing. biorxiv.org

The pharmacokinetic profile of this compound in CSF appears to differ from that in serum, with a potentially slower accumulation and clearance profile. biorxiv.org The mean concentration in CSF was slightly higher at 7 hours compared to 3 hours in one study, suggesting that the maximum concentration in CSF might be reached later than in plasma. biorxiv.org Further clinical studies are needed to fully characterize the pharmacokinetics of CSF accumulation and clearance due to the limited sampling points in current research. biorxiv.org The presence of this compound in CSF supports its potential therapeutic role in neuroinflammatory diseases. alzdiscovery.org

Metabolism and Excretion Research

This compound undergoes extensive metabolism, primarily in the liver. ub.edumims.com

Primary Hepatic Metabolism

Hepatic metabolism is the primary route of this compound biotransformation. ub.edumims.com Studies using human liver microsomes have identified the involvement of several cytochrome P450 (CYP) enzymes in this process. ub.edumims.comwikidoc.org

Role of Cytochrome P450 Enzymes (e.g., CYP2C8)

Multiple CYP enzymes are involved in the metabolism of this compound, including CYP3A4, CYP2C9, and particularly CYP2C8. ub.edumims.comwikidoc.org At clinically relevant concentrations, CYP2C8 appears to play a major role in the oxidative metabolism of this compound. wikidoc.orgnih.gov

Research indicates that CYP2C8 is the dominant enzyme in the biotransformation of this compound in humans, potentially accounting for a significant percentage of its metabolism. nih.gov One study estimated that CYP2C8 accounts for approximately 72% of the oxidative metabolism of this compound in vivo, with contributions from CYP3A4 (16%) and CYP2C9 (12%). nih.gov CYP3A4 is primarily involved in the formation of the 21-hydroxylated metabolite (M5), while CYP2C9 and CYP2C8 contribute to the formation of the 36-hydroxylated metabolite (M6), a precursor to the dicarboxylic acid metabolite (M4). iu.edupsu.edumdpi.com CYP2C8 also appears to be more active than other P450s in the further metabolism of M6. nih.govpsu.edu

The following table summarizes the primary CYP enzymes involved and the metabolites they are associated with:

CYP EnzymePrimary Associated Metabolite(s)
CYP2C836-hydroxythis compound (M6), this compound dicarboxylic acid (M4), 25-hydroxythis compound (M3)
CYP3A421-hydroxythis compound (M5), this compound sulfoxide (B87167) (M2), 25-hydroxythis compound (M3)
CYP2C936-hydroxythis compound (M6), 25-hydroxythis compound (M3)

Note: This table is based on research findings regarding the primary involvement of these enzymes; other enzymes may also contribute to a lesser extent.

Excretion Pathways (Bile and Feces)

The primary route of excretion for this compound and its metabolites is via the bile and subsequently in the feces. ub.edumims.comwikidoc.orgfda.govdrugbank.com Following an oral dose of radiolabeled this compound, a large percentage of the radioactivity is recovered in fecal collections, while a very small percentage is recovered in urine. wikidoc.orgfda.govnih.gov This indicates that biliary excretion is the major elimination pathway. wikidoc.orgfda.govdrugbank.comajantapharma.com.phrwandafda.gov.rw

Identification of this compound Metabolites

Extensive research has been conducted to identify the metabolites of this compound in biological fluids such as plasma and bile. wikidoc.orgiu.edumdpi.comnih.gov Identified metabolites include an acyl glucuronide (M1), a sulfoxide (M2), a phenol (B47542) (M3), a dicarboxylic acid (M4), and hydroxylated metabolites at positions 21 (M5a/b) and 36 (M6a/b). iu.edumdpi.comnih.gov The dicarboxylic acid (M4) is considered a major metabolite, resulting from further oxidation of the 36-hydroxylated metabolite (M6). mdpi.comnih.govhelsinki.fi The sulfoxide metabolite (M2) is also among the identified metabolites. wikidoc.orgiu.edumdpi.comnih.gov Some of these metabolites may possess pharmacological activity, but their concentrations in plasma are generally low. iu.edu

The following table lists some identified metabolites of this compound:

Metabolite NameAbbreviation (if applicable)
This compound acyl-β-D-glucuronideM1
This compound sulfoxideM2
25-hydroxy this compoundM3
This compound dicarboxylic acidM4
21(R)-hydroxy this compoundM5a
21(S)-hydroxy this compoundM5b
36-hydroxy this compoundM6a/b

Note: This table is based on the identification of metabolites in human plasma and bile. iu.edumdpi.comnih.gov

Clinical Efficacy and Comparative Effectiveness Research

Efficacy in Asthma Management

Montelukast (B128269), a cysteinyl leukotriene receptor antagonist, has been extensively studied for its role in the management of asthma. Its efficacy has been evaluated as both a standalone treatment and in conjunction with other asthma medications, demonstrating notable improvements in lung function, reduction of bronchoconstriction, and prevention of exacerbations across various patient populations.

As a monotherapy, this compound has been shown to improve the quality of life and asthma control in patients with mild to moderate persistent asthma. droracle.ai In pediatric patients with uncontrolled asthma, this compound monotherapy was an effective treatment strategy for achieving asthma control. nih.gov Specifically, in a study of children with uncontrolled asthma, 61.3% of those treated with this compound monotherapy achieved asthma control within 4 weeks, with this proportion increasing to 75.0% at 12 weeks. nih.gov

When used as an add-on therapy to inhaled corticosteroids (ICS), this compound has demonstrated additional clinical benefits for patients with chronic asthma whose symptoms are not completely controlled by ICS alone. atsjournals.orgresearchgate.netnih.gov The addition of this compound to ICS therapy can lead to improved asthma control, allowing for a reduction in the required dosage of inhaled steroids while maintaining therapeutic efficacy. droracle.aiatsjournals.org For instance, in patients with uncontrolled asthma despite being on ICS, adding this compound led to 76.1% of patients achieving asthma control after eight weeks. researchgate.net Furthermore, in a pediatric study, 52.9% of children receiving this compound combined with ICS achieved asthma control by 4 weeks, and this increased to 70.9% by 12 weeks. nih.gov However, it is noteworthy that while effective, this compound is considered to have inferior efficacy compared to inhaled corticosteroids or a combination of inhaled corticosteroids and long-acting beta-agonists (LABA) in reducing asthma exacerbations. droracle.aicuny.edunih.gov

Interactive Data Table: Asthma Control with this compound Therapy

Therapy Group Percentage of Patients Achieving Asthma Control (4 Weeks) Percentage of Patients Achieving Asthma Control (12 Weeks)
This compound Monotherapy 61.3% 75.0%
This compound + ICS 52.9% 70.9%

This compound has a demonstrable positive impact on lung function, as measured by parameters such as the forced expiratory volume in one second (FEV1). In clinical trials involving adult patients with mild-to-moderate chronic asthma, this compound treatment resulted in a significant improvement in FEV1, with increases of 7-8% over baseline compared to 1-4% for placebo. nih.gov

When added to inhaled beclomethasone, this compound led to significant improvements in FEV1, daytime asthma symptom scores, and nocturnal awakenings. atsjournals.org Studies in children have also shown that this compound can lead to significant increases in FEV1. pharmgkb.org Furthermore, research has indicated that the combination of this compound sodium with budesonide can lead to higher levels of FEV1 and Forced Vital Capacity (FVC) compared to budesonide alone, suggesting a synergistic effect in improving pulmonary function. nih.gov Interestingly, some studies suggest a gender-specific response, with asthmatic women showing a more significant and persistent enhancement in FEV1 and FVC when this compound is added to ICS therapy compared to men. frontiersin.orgersnet.org

This compound is effective in inhibiting both the early and late phases of bronchoconstriction that can be triggered by antigens. nih.gov In a crossover study with asthmatic patients, this compound demonstrated the ability to inhibit both phases of this response. nih.gov This is a crucial aspect of its mechanism, as it addresses both the immediate and delayed airway narrowing that contributes to asthma symptoms. In children with exercise-induced bronchoconstriction, once-daily treatment with oral this compound was found to attenuate the immediate-phase response and abolish the late-phase response following an exercise challenge. researchgate.net

Clinical evidence supports the role of this compound in reducing the frequency of asthma exacerbations. nih.gov A meta-analysis of studies in adults with chronic asthma revealed that this compound significantly reduced the number of exacerbations compared to placebo. cuny.edunih.gov Specifically, the odds ratio for experiencing an exacerbation was 0.60 for those receiving this compound. cuny.edunih.gov

In a 12-month study of 2- to 5-year-old children with intermittent asthma, this compound significantly reduced the rate of asthma exacerbations by 31.9% compared with placebo. atsjournals.org The average rate of exacerbation episodes per patient per year was 1.60 with this compound versus 2.34 with placebo. atsjournals.org this compound also delayed the median time to the first exacerbation by approximately two months. atsjournals.org While this compound is effective in reducing exacerbations, it is generally considered less effective than inhaled corticosteroids for this purpose. cuny.edunih.gov

This compound has demonstrated significant efficacy in the prevention of exercise-induced bronchoconstriction (EIB). nih.govnih.govaafp.org In a 12-week, double-blind study of patients with mild asthma and EIB, this compound provided significantly greater protection against bronchoconstriction after exercise compared to placebo. nih.govaafp.org This protective effect was observed through improvements in the area under the FEV1 curve, a reduction in the maximal decrease in FEV1 after exercise, and a shorter time to recovery. nih.govaafp.org

Studies in children have also confirmed the protective effects of this compound against EIB. aafp.orgtandfonline.com A randomized, double-blind, placebo-controlled crossover study in children aged six to 14 years showed that this compound was associated with a significant reduction in the maximum percentage fall in FEV1 after an exercise challenge. aafp.org The protective effect of this compound against EIB has been shown to be present as early as two hours after the first dose and to last for at least 24 hours. tandfonline.comnih.gov

Interactive Data Table: this compound vs. Placebo in EIB (12-Week Study)

Parameter This compound Improvement Placebo Improvement
Area under FEV1 curve (degree of inhibition) 47.4% -
Maximal decrease in FEV1 after exercise Significant Improvement No Significant Improvement
Time to recovery of FEV1 Significant Improvement No Significant Improvement

The efficacy of this compound has been evaluated in various specific populations with asthma.

Children: this compound is approved for the prophylaxis and chronic treatment of asthma in pediatric patients as young as 12 months old. nih.gov It has been shown to be effective in improving a range of outcomes in children aged 2 to 14 years, including lung function, symptom scores, and the need for beta2-agonist use. pharmgkb.org

Patients with Allergic Rhinitis: For patients who have both asthma and concurrent allergic rhinitis, this compound can be particularly beneficial as it addresses symptoms of both conditions. nih.govdroracle.ai As an add-on therapy, it has been shown to be effective in managing both asthma and allergic rhinitis symptoms in patients not controlled with ICS or ICS/LABA therapy. researchgate.net

Smokers: In a study of asthmatic patients who actively smoke, both this compound and fluticasone propionate significantly increased the mean percentage of days with asthma control compared to placebo, with no significant difference in effectiveness between the two active treatments. nih.gov

Obese Patients: There is some evidence to suggest that this compound may be particularly useful in asthmatic patients who are obese. nih.gov

Specific Populations in Asthma Research

Efficacy in Allergic Rhinitis Management

This compound has demonstrated efficacy in alleviating the symptoms of allergic rhinitis. researchgate.netnih.govnih.gov It has been shown to be more effective than placebo in improving daytime nasal symptoms, nighttime symptoms, composite scores, and daytime eye symptoms. researchgate.netnih.gov Clinical studies have indicated that this compound monotherapy can improve both daytime and nighttime symptoms in patients with allergic rhinitis. researchgate.net Specifically, it helps in reducing nasal congestion, rhinorrhea, sneezing, and itching. nih.gov A meta-analysis confirmed that this compound was more effective than placebo in improving daytime nasal symptom scores (DNS), nighttime nasal symptom scores (NNS), composite symptom scores (CSS), and daytime eye symptom scores (DES). nih.gov

Combination therapy of this compound with various antihistamines has been extensively studied and generally found to be more effective than monotherapy with either agent alone for the management of allergic rhinitis. nih.govtandfonline.comnih.gov

Levocetirizine: The combination of this compound and levocetirizine has been shown to be more effective in reducing both daytime and nighttime nasal symptoms, particularly nasal congestion and rhinorrhea, compared to this compound alone in children. nih.gov This combination also led to greater improvements in quality of life. nih.gov In adults, this combination has been found to be efficacious and safe for treating allergic rhinitis. aimdrjournal.com A meta-analysis concluded that the combination of this compound and levocetirizine was more effective in improving nasal symptoms in patients with allergic rhinitis and asthma compared to monotherapy. tandfonline.com

Desloratadine: Combination therapy with this compound and desloratadine has been shown to cause a subjective and objective decrease in nasal obstruction, reduce other symptoms of perennial allergic rhinitis, and improve the disease-specific quality of life. nih.govapollopharmacy.in Studies have shown that the combination significantly improves nasal symptoms over 6 weeks of treatment. nih.gov

Bilastine: The combination of this compound and bilastine is considered an attractive treatment option for allergic rhinitis, especially in patients who also have asthma, as it can have a dual action on both the early and late phases of allergic reactions. A Phase III clinical trial found the fixed-dose combination of bilastine 20mg and this compound 10mg to be effective and well-tolerated in patients with allergic rhinitis. droracle.ai

Fexofenadine: The fixed-dose combination of this compound and fexofenadine has been found to be significantly effective in reducing total symptom scores, including both nasal and ocular symptoms, in patients with allergic rhinitis. bvsalud.org This combination provides comprehensive allergy relief by targeting both leukotriene and histamine pathways. continentalhospitals.com Studies have shown this combination to be superior to monotherapy in reducing symptoms of allergic rhinitis. researchgate.netukscip.com

Table 2: Comparative Efficacy of this compound Combination Therapy in Allergic Rhinitis

Antihistamine Key Findings of Combination Therapy with this compound
Levocetirizine Superior reduction in daytime and nighttime nasal symptoms compared to monotherapy. tandfonline.comnih.gov Improved quality of life. nih.gov
Desloratadine Significant decrease in nasal obstruction and other perennial allergic rhinitis symptoms. nih.gov Improved quality of life. nih.gov
Bilastine Effective and well-tolerated. droracle.ai Dual action on early and late-phase allergic reactions.

| Fexofenadine | Significant reduction in total nasal and ocular symptom scores. bvsalud.org Superior efficacy over monotherapy. researchgate.netukscip.com |

Comparative Effectiveness Against Other Therapeutic Agents

In comparison to intranasal corticosteroids, such as fluticasone spray, this compound has been found to be less effective in improving daytime and nighttime nasal symptoms. nih.gov

This compound vs. Inhaled Corticosteroids (ICS)

The comparison between this compound and inhaled corticosteroids (ICS) is a cornerstone of asthma management research, with ICS traditionally considered the first-line therapy for persistent asthma. researchgate.netersnet.org Numerous studies have evaluated the relative efficacy of these two medication classes, often yielding nuanced results that depend on the patient population and the specific outcomes measured.

In children with mild persistent asthma, both this compound and ICS have been shown to be effective and well-tolerated. nih.gov However, meta-analyses and several large clinical trials suggest that low-dose ICS are generally more effective than this compound in improving most asthma control outcomes. researchgate.net For instance, a meta-analysis involving 3,757 patients revealed that children and adolescents treated with ICS had a significantly lower risk for asthma exacerbations requiring systemic corticosteroids compared to those receiving this compound. nih.gov Furthermore, ICS therapy was associated with better lung function, as measured by Forced Expiratory Volume in 1 second (FEV1), and improved clinical parameters such as reduced albuterol use and better symptom scores. nih.gov

However, some studies have found no statistically significant difference between this compound and ICS in certain clinical endpoints. The MOSAIC (this compound Study of Asthma in Children) trial, a large study with 994 children, concluded that this compound was not inferior to fluticasone propionate based on the primary endpoint of mean percentage of asthma rescue-free days. researchgate.net While the difference was statistically significant in favor of fluticasone, it was less than one rescue-free day per month. researchgate.net In another study involving pediatric patients, improvements in daytime symptom scores were comparable between the this compound and inhaled beclomethasone dipropionate (IBDP) groups. ersnet.org

For patients who are uncontrolled or unsatisfied with low-dose ICS therapy, this compound has been shown to be an effective alternative. nih.gov A study demonstrated that switching to this compound led to a clinically significant improvement in the Asthma Control Questionnaire score and a decrease in the number of patients with uncontrolled symptoms. nih.gov Patient and physician satisfaction, as well as treatment compliance, were also significantly higher with this compound compared to ICS. nih.gov

It's noteworthy that a subset of patients may respond better to this compound than to ICS. These individuals are often younger, have a shorter duration of asthma, and exhibit better baseline pulmonary function. atsjournals.org Conversely, patients with higher baseline levels of inflammatory markers like exhaled nitric oxide and eosinophil counts tend to respond better to ICS. atsjournals.org

Interactive Data Table: this compound vs. Inhaled Corticosteroids (ICS)

Study/Analysis Patient Population Key Findings Conclusion
Meta-analysis (Castro-Rodriguez & Rodrigo, 2009)Children and adolescents with persistent asthmaICS significantly decreased the risk of asthma exacerbations requiring systemic corticosteroids compared to this compound. ICS also showed better improvement in lung function and clinical parameters. nih.govICS may be superior to this compound in children and adolescents with persistent asthma. nih.gov
MOSAIC Study (Garcia Garcia et al., 2005)Children (6-14 years) with mild persistent asthmaThis compound was found to be non-inferior to fluticasone in terms of mean percentage of rescue-free days. researchgate.netnih.govThis compound can be a reasonable alternative to ICS for some children with mild persistent asthma. nih.gov
SIMPLE Trial (McIvor et al., 2009)Patients (≥6 years) with mild asthma uncontrolled on ICSSwitching to this compound resulted in a significant improvement in asthma control and higher patient/physician satisfaction and compliance. nih.govThis compound is an effective and well-tolerated alternative for patients with mild asthma who are uncontrolled or unsatisfied with low-dose ICS. nih.gov
Comparative Study (Stelmach et al.)Children (6-18 years)No statistically significant differences were found between this compound and ICS in clinical and functional parameters in several studies of varying durations. ersnet.orgThis compound and ICS can have comparable efficacy in certain pediatric populations. ersnet.org

This compound vs. Long-Acting Beta-Agonists (LABA)

When asthma is not adequately controlled by inhaled corticosteroids (ICS) alone, guidelines often recommend the addition of a second controller medication, with long-acting beta-agonists (LABAs) and leukotriene receptor antagonists (LTRAs) like this compound being primary options. Comparative effectiveness research has extensively evaluated these two add-on therapies.

Multiple studies and meta-analyses have concluded that for adult patients with persistent asthma who remain symptomatic on ICS, the addition of a LABA, such as salmeterol or formoterol, generally provides superior improvement in lung function and asthma symptoms compared to the addition of this compound. researchgate.netatsjournals.org A systematic review indicated that the combination of ICS and a LABA is more effective than ICS plus an LTRA in preventing exacerbations that require systemic steroids, and in improving lung function, symptoms, and the use of rescue medication. atsjournals.org Specifically, treatment with salmeterol powder resulted in significantly greater improvements in morning peak expiratory flow, percentage of symptom-free days, and rescue-free days compared to this compound. researchgate.net

However, the choice between this compound and a LABA can be influenced by the specific asthma phenotype. For exercise-induced bronchoconstriction (EIB), this compound has demonstrated a sustained bronchoprotective effect without the development of tolerance that can be seen with long-term salmeterol use. nih.govnih.gov An eight-week study showed that this compound provided superior protection against EIB at weeks four and eight compared to salmeterol. nih.gov This suggests that for individuals whose primary asthma trigger is exercise, this compound may be a more suitable long-term controller medication. nih.gov

In pediatric populations, the evidence also tends to favor LABAs as an add-on to ICS for improving lung function. nih.gov However, this compound is considered a viable alternative, particularly for children with ongoing activity-related symptoms despite ICS use. nih.gov A study comparing the addition of formoterol or this compound to low-dose budesonide in asthmatic children found that formoterol was superior in improving lung function. nih.gov In contrast, another study in allergic asthmatic children exposed to relevant allergens found that both this compound and formoterol, when combined with budesonide, offered a durable protective effect on symptoms, lung function, and inflammatory indices. nih.gov

Interactive Data Table: this compound vs. Long-Acting Beta-Agonists (LABA)

Study/Analysis Patient Population Key Findings Conclusion
Edelman et al., 2000Adults with asthma and exercise-induced bronchoconstrictionThis compound provided consistent inhibition of EIB over 8 weeks without tolerance, while salmeterol showed a loss of bronchoprotective effect. nih.govThis compound may offer better long-term bronchoprotection against EIB than inhaled salmeterol. nih.gov
Villaran et al., 1999Patients with mild asthma and EIBThis compound was more effective than salmeterol in the chronic treatment of EIB over 8 weeks, with better maintenance of effect. nih.govThis compound may be a better alternative to salmeterol for the chronic treatment of EIB. nih.gov
Ramakrishnan et al., 2018Patients with persistent asthma on low-dose budesonideThe addition of formoterol resulted in significantly greater improvement in PEF and FEV1 values compared to the addition of this compound. nih.govFormoterol is superior to this compound in improving lung function when added to low-dose budesonide in persistent asthma. nih.gov
Meta-analysis (Ramsey & Nasser, 2014)Adults and children with asthma inadequately controlled with ICSThe addition of a LABA to ICS was modestly superior to adding an LTRA in reducing oral corticosteroid-treated exacerbations and improving lung function. ciplamed.comIn patients with asthma inadequately controlled by ICS, adding a LABA is modestly superior to adding an LTRA. ciplamed.com

This compound vs. Other Leukotriene Receptor Antagonists (e.g., Zafirlukast (B1683622), Zileuton, Pranlukast)

This compound belongs to the class of leukotriene receptor antagonists (LTRAs), which also includes zafirlukast and pranlukast. Another related medication is zileuton, which is a leukotriene synthesis inhibitor. Comparative studies have been conducted to evaluate the relative efficacy of this compound against these other agents.

Direct head-to-head clinical trials comparing this compound and zafirlukast have generally shown similar efficacy in managing asthma symptoms. researchgate.net A study in children with asthma found that both this compound and zafirlukast were effective in improving key clinical outcomes, with no statistically significant difference between the two treatments. nih.gov Both drugs led to significant improvements in short-acting beta-agonist and inhaled corticosteroid use, daytime symptoms, night awakenings, and FEV1. nih.gov Similarly, a 12-week randomized study in adults with mild asthma demonstrated that both this compound and zafirlukast significantly improved asthma-related quality of life, with no major differences observed between the two treatments. japi.org A notable practical difference is that this compound is administered once daily, which may lead to better patient adherence compared to the twice-daily dosing of zafirlukast. researchgate.net

Limited clinical studies have suggested that pranlukast has a comparable efficacy to this compound in adults with mild to moderate asthma. researchgate.net Both pranlukast and this compound have been shown to significantly improve asthma symptoms and pulmonary function. researchgate.net

Interactive Data Table: this compound vs. Other Leukotriene Modifiers

Comparator Study Population Key Findings Conclusion
Zafirlukast Children (6-14 years) with asthmaBoth this compound and zafirlukast showed significant improvements in asthma control parameters (symptom scores, rescue medication use, FEV1) with no statistical difference between the two groups. nih.govThis compound and zafirlukast have comparable efficacy in the treatment of pediatric asthma. nih.gov
Zileuton Patients with acute asthmaZileuton significantly improved lung function (PEFR) compared to placebo, while this compound did not. Both reduced the need for rescue medication. nih.govZileuton appears to be more effective than this compound as an add-on therapy for improving lung function in acute asthma. nih.gov
Zileuton ER Adults with mild to moderate chronic persistent asthmaZileuton ER led to significantly greater improvements in PEFR and overall symptom intensity scores compared to this compound over 12 weeks. nih.govZileuton ER is more efficacious than this compound for the treatment of mild to moderate chronic persistent asthma in adults. nih.gov
Pranlukast Adults with mild to moderate asthmaLimited clinical studies suggest that pranlukast is as effective as this compound in improving asthma control. researchgate.netPranlukast appears to have comparable efficacy to this compound in adults with mild to moderate asthma. researchgate.net

This compound vs. Other Anti-inflammatory Agents

Beyond comparisons with corticosteroids and other leukotriene modifiers, this compound has been evaluated against other anti-inflammatory agents used in asthma management, such as cromolyn sodium, nedocromil sodium, and theophylline.

In comparative studies with cromolyn sodium and nedocromil sodium, this compound has generally demonstrated at least comparable, and often superior, efficacy and patient preference. A study comparing this compound with inhaled cromolyn in children with mild to moderate persistent asthma found that parental and patient preference, satisfaction, and adherence were all significantly better with oral this compound. nih.gov Another study in children with mild asthma showed that both this compound and cromolyn effectively controlled symptoms, with no statistically significant differences in most endpoints, though the convenience of this compound's oral administration was noted as an advantage. atsjournals.org When compared to nedocromil in children with mild to moderate asthma, both this compound and the inhaled corticosteroid triamcinolone had a stronger positive effect on asthma symptoms than nedocromil. nih.gov

Theophylline, a bronchodilator with anti-inflammatory properties, has also been compared with this compound, particularly as an add-on therapy to inhaled corticosteroids (ICS). In a study of asthmatic children already receiving low-dose ICS, the addition of this compound resulted in a significantly greater increase in morning and evening peak expiratory flow (PEF) compared to the addition of sustained-release theophylline. researchgate.net In a trial involving patients with poorly controlled asthma, neither this compound nor low-dose theophylline significantly lowered the rate of poor asthma control episodes compared to placebo when added to existing medications. ersnet.orgnih.gov However, in the subgroup of patients not receiving ICS, low-dose theophylline was found to improve asthma symptom control more effectively than this compound or placebo. nih.gov

Interactive Data Table: this compound vs. Other Anti-inflammatory Agents

Comparator Patient Population Key Findings Conclusion
Cromolyn Sodium Children with mild to moderate persistent asthmaParental and patient preference, satisfaction, and adherence were significantly higher for this compound compared to inhaled cromolyn. nih.govThis compound is preferred over cromolyn by patients and parents, likely due to its oral administration and once-daily dosing. nih.gov
Nedocromil Sodium Children with mild to moderate asthmaThis compound and triamcinolone (an ICS) had a stronger effect on improving asthma symptoms compared to nedocromil. nih.govThis compound is more effective than nedocromil in managing asthma symptoms in children. nih.gov
Theophylline (add-on to ICS) Asthmatic children on low-dose ICSThe this compound add-on group showed a significantly greater increase in morning and evening PEF compared to the theophylline add-on group. researchgate.netAs an add-on to low-dose ICS in children, this compound is more effective at improving lung function than theophylline. researchgate.net
Theophylline (in poorly controlled asthma) Patients with poorly controlled asthmaIn patients not on ICS, low-dose theophylline improved asthma control and symptoms more than this compound. In the overall population, neither was significantly better than placebo at reducing episodes of poor control. nih.govFor patients with poorly controlled asthma not on ICS, low-dose theophylline may be a more effective option than this compound. nih.gov

Impact on Patient-Reported Outcomes (PROs) and Quality of Life (QOL) Research

The evaluation of asthma therapies extends beyond objective clinical measures to include patient-reported outcomes (PROs) and quality of life (QOL), which provide valuable insights into the patient's experience of the disease and its treatment. This compound has been assessed in numerous studies using validated instruments such as the Asthma Quality of Life Questionnaire (AQLQ-S) and the Asthma Control Test (ACT).

Asthma Quality of Life Questionnaire (AQLQ-S) Scores

The AQLQ-S is a 32-item questionnaire that evaluates the impact of asthma on various aspects of a patient's life, including symptoms, activity limitations, emotional function, and exposure to environmental stimuli, with higher scores indicating better quality of life. nih.govthoracic.org

When examining the sub-domains of the AQLQ-S, an open-label interventional study found that one month of this compound therapy led to significant improvements in the symptoms, activity limitation, and environmental function domains. nih.gov The emotional function sub-scale, however, did not show a significant improvement in this particular study. nih.gov In the placebo-controlled trial, the "environmental stimuli" sub-domain showed the most significant improvement with this compound treatment. nih.gov

Interactive Data Table: Impact of this compound on AQLQ-S Scores

Study Design Patient Population Duration Key AQLQ-S Findings
Randomized, double-blind, placebo-controlled trialAdults with mild to moderate persistent asthma4 weeksSignificant improvement in overall AQLQ-S score with this compound vs. placebo (p=0.02). Significant improvement in the "environmental stimuli" sub-domain. nih.gov
Prospective, open-label, interventional studyPatients with mild to moderate persistent asthma4 weeksSignificant improvement in overall QOL. Significant improvements in the sub-scales of symptoms, activity limitation, and environmental function. nih.gov
Pilot study (add-on therapy)Patients with well-controlled asthma on ICS + LABA4 weeksSignificant improvement in overall AQLQ-S score (from 5.3 to 6.1, p < 0.001) and in all individual domains. researchgate.net

Asthma Control Test (ACT) Scores

The Asthma Control Test (ACT) is a widely used, patient-completed questionnaire that assesses asthma control over the preceding four weeks. A score of 20 or higher generally indicates well-controlled asthma, while a score of 19 or less suggests that asthma may not be well-controlled.

Studies have shown that this compound therapy can lead to significant improvements in ACT scores, indicating better asthma control. In a prospective, open-label study, patients with mild to moderate persistent asthma who received this compound for one month demonstrated a statistically significant improvement in their ACT scores. nih.govnih.gov

In a randomized study comparing the addition of this compound to ICS versus the addition of a LABA to ICS in asthmatic women, the group treated with this compound showed a significant improvement in ACT scores (p<0.001). ersnet.org This suggests that for certain patient populations, this compound can be a highly effective add-on therapy for improving patient-perceived asthma control.

However, the degree of improvement in ACT scores with this compound can vary. In a double-blind, placebo-controlled trial, while this compound did improve quality of life, the difference in ACT scores between the this compound group (18.19) and the placebo group (17.28) after four weeks was not statistically significant, with both groups remaining in the "uncontrolled" range. nih.gov This highlights that while this compound can contribute to better asthma management, it may not always be sufficient as a monotherapy to achieve optimal control in all patients.

Interactive Data Table: Impact of this compound on ACT Scores

Study Design Patient Population Duration Key ACT Findings
Prospective, open-label, interventional studyPatients with mild to moderate persistent asthma4 weeksA significant improvement in the Asthma Control Score was observed with one month of this compound therapy. nih.govnih.gov
Randomized controlled trial (add-on therapy)Asthmatic women on low-dose ICS13 weeksThe group receiving add-on this compound had a significantly better control of asthmatic symptoms as measured by the ACT score (p<0.001). ersnet.org
Randomized, double-blind, placebo-controlled trialAdults with mild to moderate persistent asthma4 weeksThe mean ACT score for the this compound group was 18.19 and for the placebo group was 17.28; the difference was not statistically significant. nih.gov

Rhinoconjunctivitis Quality of Life Questionnaire

This compound has demonstrated significant efficacy in improving the quality of life for patients with allergic rhinitis, as measured by the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ). The RQLQ is a validated instrument used to assess the impact of rhinoconjunctivitis on various aspects of a patient's life, including symptoms, daily activities, and emotional well-being.

Another multicenter, randomized, double-blind study evaluated 1,214 patients with spring seasonal allergic rhinitis. The results showed that treatment with this compound led to a significant improvement in the rhinoconjunctivitis quality of life compared to placebo (P < 0.05). nih.gov Similarly, a study comparing the combination of this compound and fluticasone propionate to a placebo with fluticasone propionate found that the this compound group showed statistically significant improvements in QoL scores, including domains like practical problems, non-hay fever symptoms, nasal and eye symptoms, activity limitations, and emotional problems after one and two months of treatment. cambridge.org

These findings collectively indicate that this compound monotherapy, or in combination with other treatments, effectively enhances the disease-specific quality of life for individuals suffering from both persistent and seasonal allergic rhinitis. nih.govresearchgate.netcambridge.org

Table 1: Impact of this compound on Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) Scores
StudyComparisonKey FindingStatistical Significance
Cingi et al.This compound vs. PlaceboLarger decrease in overall RQLQ score for the this compound group. nih.govresearchgate.netP < 0.001 nih.govresearchgate.net
van Adelsberg et al.This compound vs. PlaceboSignificant improvement in rhinoconjunctivitis quality of life. nih.govP < 0.05 nih.gov
Chee et al.This compound + Fluticasone Propionate vs. Placebo + Fluticasone PropionateStatistically significant improvements in QoL scores across multiple domains. cambridge.orgStatistically Significant

Nighttime Symptom Scores and Sleep Quality

Clinical research has shown that this compound can be effective in alleviating nighttime symptoms associated with asthma and allergic rhinitis, thereby improving sleep quality for many patients. In a prospective, open-label study involving 694 patients with asthma and/or allergic rhinitis, a majority of participants reported strong or marked improvement in nighttime asthma symptoms (60.3%) after four weeks of treatment. nih.gov Physicians have also observed that this compound provides benefits in improving sleep quality and reducing nighttime awakenings due to asthma. researchgate.net

A large-scale study on seasonal allergic rhinitis found that this compound was significantly more effective than a placebo in improving nighttime symptoms. nih.gov Similarly, when combined with an intranasal steroid, this compound led to statistically significant improvements in night-time symptom scores compared to the steroid alone. cambridge.org

However, it is important to note that post-marketing reports and some studies have identified potential sleep-related side effects. A subset of patients, particularly children, may experience nightmares or have difficulty sleeping when first starting the medication. medicinesforchildren.org.uknih.gov Studies have found that a small number of children may become irritable or have mood swings, and some teenagers have reported anxiety or depression, which can impact sleep. medicinesforchildren.org.uk These psychiatric adverse drug reactions, including sleep disturbances and nightmares, have been reported in both children and adults. researchgate.net While many patients experience improved sleep due to better symptom control, the potential for adverse sleep effects is a recognized consideration. nih.govresearchgate.net

Table 2: Effect of this compound on Nighttime Symptoms and Sleep
Study FocusPatient PopulationPositive FindingsAdverse Findings
Asthma & Allergic Rhinitis Symptom Improvement694 adults60.3% reported strong or marked improvement in nighttime asthma symptoms. nih.govN/A
Seasonal Allergic Rhinitis1,214 adults & adolescentsSignificantly more effective than placebo in improving nighttime symptoms. nih.govN/A
Post-Marketing Surveillance & Case ReportsChildren & AdultsN/AReports of nightmares, sleep disturbances, anxiety, and mood swings. medicinesforchildren.org.ukresearchgate.net

Patient and Parental Satisfaction

Patient and parental satisfaction with this compound treatment is generally high, often attributed to its efficacy and convenient oral, once-daily administration. nih.gov In a prospective study of 175 children (ages 6 to 14) with persistent asthma, significant improvements in parent satisfaction were observed after one month of this compound therapy compared to their previous controller medication. nih.gov The number of parents reporting being "very satisfied" with their child's asthma therapy increased by 2.7 times. nih.gov

The ease of use of an oral tablet is a frequently cited advantage that contributes to higher satisfaction, particularly in pediatric populations where the use of inhalers can be challenging. nih.gov This high rate of satisfaction among both patients and physicians is linked to the therapeutic benefits of reduced asthma exacerbations and improved quality of life. researchgate.net

Medication Adherence

Medication adherence is a critical factor in the effective management of chronic conditions like asthma. Research indicates that adherence rates for this compound are often higher compared to inhaled therapies. A retrospective analysis of children with persistent asthma found that the median adherence rate for oral this compound was 59%, compared to 44% for inhaled fluticasone. researchgate.net The study also noted that the odds of having very poor adherence (<50%) were twice as high for fluticasone relative to this compound. researchgate.net

Table 3: Comparative Medication Adherence Rates
StudyMedications ComparedThis compound Adherence RateComparator Adherence Rate
Desai et al.This compound vs. Inhaled Fluticasone59% (Median) researchgate.net44% (Median) researchgate.net
Knorr et al.This compound vs. Inhaled Cromolyn78% (High Adherence) researchgate.net42% (High Adherence) researchgate.net

Neuropsychiatric and Other Adverse Events Research

Analysis of Neuropsychiatric Adverse Events (NPAEs)

Montelukast (B128269) has been associated with a range of neuropsychiatric adverse events (NPAEs), leading to increased scrutiny and warnings from regulatory agencies. utah.edunih.gov Research into these adverse events has focused on identifying the types of events, their frequency in real-world populations, and the potential biological mechanisms underlying their occurrence.

A variety of neuropsychiatric reactions have been reported in individuals taking this compound. www.gov.uk These events span a spectrum of mood, behavior, and sleep-related disturbances. Commonly reported NPAEs include:

Anxiety : Feelings of unease, worry, and fear.

Depression : Persistent feelings of sadness, loss of interest, and other mood disturbances. frontiersin.orgresearchgate.net

Suicidal Ideation and Behavior : Thoughts of self-harm and, in rare cases, completed suicide. utah.edufrontiersin.orgresearchgate.net

Sleep Disturbances : This category includes insomnia (difficulty sleeping), nightmares, vivid dreams, and night terrors. ersnet.org

Aggressive Behavior : Increased hostility and aggression have been noted, particularly in younger patients. www.gov.ukfda.gov

Hallucinations : Seeing or hearing things that are not present. www.gov.ukfda.gov

Memory Impairment : Difficulties with memory and attention have also been reported. www.gov.uk

Other reported events include agitation, disorientation, confusion, and irritability. fda.gov The U.S. Food and Drug Administration (FDA) has issued a boxed warning to highlight the risk of serious mental health side effects. utah.edufda.gov

Analysis of real-world data from pharmacovigilance databases has provided insights into the frequency of this compound-associated NPAEs. One analysis of the FDA Adverse Event Reporting System (FAERS) from January 2004 to December 2018 demonstrated a significant association between this compound and certain neuropsychiatric events. frontiersin.orgresearchgate.net The reporting odds ratios (RORs) for suicidal ideation and depression were notably high. frontiersin.orgresearchgate.net

Neuropsychiatric Adverse EventReporting Odds Ratio (ROR)95% Confidence Interval (CI)
Suicidal Ideation21.520.3–22.9
Depression8.27.8–8.7

Data from an analysis of the FDA Adverse Event Reporting System (FAERS) between January 2004 and December 2018. frontiersin.orgresearchgate.net

Another study analyzing real-world data found that patients with asthma or allergic rhinitis had increased odds of adverse neuropsychiatric outcomes after starting this compound. nih.gov For patients with asthma, the odds ratio (OR) for any incident neuropsychiatric outcome was 1.11 (95% CI, 1.04-1.19), with the highest OR for anxiety disorders (OR, 1.21; 95% CI, 1.05-1.20). nih.gov In patients with allergic rhinitis, the OR for any incident neuropsychiatric outcome was 1.07 (95% CI, 1.01-1.14), with the highest OR for insomnia (OR, 1.15; 95% CI, 1.05-1.27). nih.gov

There is evidence to suggest that the manifestation of NPAEs associated with this compound may differ between age groups. www.gov.uk Reports indicate that children and adolescents may be particularly susceptible to certain behavioral side effects. researchgate.net

In the United Kingdom, the most frequently reported suspected neuropsychiatric reactions in younger children (up to and including 12 years old) were aggression, nightmares, and anxiety. www.gov.uk For older children (13 to 17 years old), the most commonly reported events were anxiety, suicidal ideation, and depression. www.gov.uk

Age GroupMost Frequently Reported Neuropsychiatric Adverse Events
Younger Children (≤12 years)Aggression, Nightmares, Anxiety
Older Children (13-17 years)Anxiety, Suicidal Ideation, Depression
Older AdultsAnxiety, Sleeping Disorders

Based on reports from the UK's Medicines and Healthcare products Regulatory Agency and systematic reviews. nih.govwww.gov.uknih.gov

The precise mechanisms by which this compound may induce neuropsychiatric adverse events are not fully understood, but research points to its ability to act on the central nervous system. nih.gov

For a drug to have a direct effect on the brain, it must be able to cross the blood-brain barrier (BBB), a protective layer that separates the circulating blood from the brain's extracellular fluid. Animal studies have demonstrated that orally administered this compound can cross the BBB and is detectable in brain tissue and cerebrospinal fluid. fda.govnih.govrxisk.org One study in rats showed that 24 hours after administration, the concentration of this compound in the brain was even higher than in the plasma, suggesting a potential for active transport across the BBB. rxisk.org This ability to enter the central nervous system is a critical prerequisite for the proposed mechanisms of its neuropsychiatric effects. nih.govrxisk.org

This compound is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R). nih.gov While these receptors are well-known for their role in the inflammatory pathways of asthma and allergic rhinitis, they are also present in the brain. mdpi.comescholarship.org By blocking these receptors in the central nervous system, this compound may interfere with various neurological processes. nih.gov Research suggests that this compound can modulate neuroinflammation and impact neurotransmitter and neurosteroid pathways. nih.govmdpi.com Additionally, some studies indicate that this compound may also interact with other receptors in the brain, such as GPR17, which is involved in regulating central nervous system cells. rxisk.orgmdpi.com The interference with these signaling pathways in the brain is a plausible explanation for the observed neuropsychiatric side effects. nih.gov

Mechanisms Underlying NPAEs

Influence on Neuroinflammatory Pathways

This compound has demonstrated a complex and sometimes contradictory influence on neuroinflammatory pathways in various research models. Several preclinical studies suggest a neuroprotective role by mitigating inflammation. In animal models of Alzheimer's disease, Parkinson's disease, and quinolinic acid-induced neurotoxicity, this compound treatment has been shown to reduce neuroinflammation. researchgate.netnih.govmdpi.comnih.gov This effect is characterized by the attenuation of astrogliosis (an increase in the number of astrocytes due to central nervous system injury) and a reduction in activated microglia, which are key cellular mediators of inflammation in the brain. researchgate.netnih.gov Further supporting this, studies in transgenic mice have shown that this compound can downregulate genes associated with glial cell activation and neuroinflammation in the hippocampus. mdpi.com In aged rats, treatment was found to improve learning and memory, which was accompanied by reduced neuroinflammation and enhanced neurogenesis. mdpi.com

Conversely, some research points to a potential pro-inflammatory effect. An in vitro study demonstrated that this compound could directly induce toxicity and inflammation in microglial cells. nih.govmdpi.com This suggests that while it may have anti-inflammatory effects under certain pathological conditions, it might also trigger inflammatory responses in neural cells directly, providing a potential mechanism for its observed neuropsychiatric side effects. nih.govmdpi.com

Study Model Observed Effect of this compound on Neuroinflammation Key Findings
Aged RatsAnti-inflammatoryImproved learning and memory, reduced neuroinflammation, restored blood-brain barrier integrity. mdpi.com
5xFAD Mice (Alzheimer's Model)Anti-inflammatoryDownregulated genes associated with glial cell activation and neuroinflammation. mdpi.com
Quinolinic Acid-Induced Neurotoxicity (Rat Model)Anti-inflammatoryAttenuated the increase in markers of astrogliosis and activated microglia. researchgate.netnih.gov
HAPI Microglial Cells (in vitro)Pro-inflammatoryInduced toxicity and inflammation, possibly through the involvement of Prostaglandin E2 and reactive oxygen species. nih.gov
Neurotransmitter and Neurosteroid Modulation

Research indicates that this compound can modulate various neurotransmitter and neurosteroid pathways within the central nervous system. nih.govresearchgate.net This modulation may contribute to the neuropsychiatric events reported in some patients. nih.govresearchgate.net Studies have found that human genes that interact with this compound are significantly enriched in biological processes related to "neuroactive ligand–receptor interaction," suggesting a broad impact on neural signaling. nih.govfrontiersin.org

More specifically, recent U.S. Food and Drug Administration (FDA) research identified multiple off-target effects of this compound on G-protein coupled receptors and neurotransmitter transporters in the brain, which are integral to various psychiatric pathways. biospace.com Furthermore, this compound has been shown to play a role in the reuptake of neuropeptides such as substance P and vasoactive intestinal peptide. drugbank.com It also appears to mediate the uptake of the neurosteroids DHEA-S (Dehydroepiandrosterone sulfate) and pregnenolone sulfate into the endothelial cells of the blood-brain barrier, which is the first step for these compounds to enter the brain. drugbank.com This dysregulation of critical signaling pathways could underlie the behavioral and mood changes observed in susceptible individuals. nih.govresearchgate.net

Dysregulation of Hypothalamic-Pituitary-Adrenal Axis

This compound has been shown to dysregulate pathways involved in the regulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis. nih.govresearchgate.netnih.gov The HPA axis is a critical neuroendocrine system that controls reactions to stress and regulates many body processes, including mood and emotions. Dysregulation of the HPA axis is a well-established factor in the pathophysiology of mood disorders such as depression. frontiersin.org

Genetic interaction studies have found that this compound interacts with the HCRT gene, which encodes the precursor for the neuropeptide hypocretin (also known as orexin). frontiersin.org Hypocretins are produced in the hypothalamus and have functional interactions with the HPA axis, regulating processes like sleep, stress response, and energy balance, all of which can be affected in depression. frontiersin.org It has also been suggested that physiological alterations in the HPA axis during adolescence could be a contributing factor to the neuropsychiatric events observed in younger patients taking this compound. nih.govresearchgate.net

Interference with Glutathione (B108866) Detoxification System in the Brain

Studies utilizing a combined metabolomics and proteomics approach have confirmed that this compound interferes with the glutathione detoxification system in the brain. nih.govresearchgate.net Glutathione is a major antioxidant in the brain, protecting cells from damage caused by oxidative stress. The research also confirmed this compound's ability to react directly with glutathione. nih.govresearchgate.net

In contrast, other studies investigating models of neurotoxicity induced by different agents found that this compound administration helped to preserve or increase levels of reduced glutathione (GSH). rosj.org For instance, in a rat model of rotenone-induced neurotoxicity, this compound treatment increased GSH content and total antioxidant capacity. rosj.org Similarly, a combination therapy including this compound was found to stimulate glutathione synthesis. nih.gov This suggests a complex interaction where this compound may interfere with the baseline glutathione system while also potentially boosting its levels in response to specific oxidative insults.

Research Approach Finding Regarding this compound and Glutathione
Multi-omics (Metabolomics and Proteomics)Confirmed interference with the glutathione detoxification system in the brain. nih.govresearchgate.net
In vitro and in vivo Metabolism StudyConfirmed this compound's ability to react with glutathione. nih.gov
Rotenone-Induced Neurotoxicity ModelIncreased reduced glutathione (GSH) content and total antioxidant capacity. rosj.org
Combination Therapy StudyFound to stimulate glutathione synthesis. nih.gov
Direct Toxicity and Inflammation in Neural Cells (in vitro studies)

In vitro studies have provided evidence that this compound can exert direct toxic and inflammatory effects on neural cells. One study investigated its effects on cultured microglial cells (HAPI) and neuronal cells (SH-SY5Y). nih.gov The results showed that this compound directly induced cytotoxicity in the HAPI microglial cells. nih.gov This toxicity was associated with the activation of caspase-3/7 (enzymes involved in programmed cell death), the release of the inflammatory mediator prostaglandin E2 (PGE2), and the production of reactive oxygen species (ROS), which cause oxidative stress. nih.govmdpi.com

The study also found that this compound produced toxicity in the undifferentiated SH-SY5Y neuroblastoma cells. nih.gov These findings demonstrate a capacity for this compound to directly induce cell death and inflammation in isolated neural cells, offering a plausible biological mechanism for the neuropsychiatric adverse events reported by some users. nih.govmdpi.com

Association with Genetic Factors and Drug-Gene Interactions

The occurrence of neuropsychiatric adverse events with this compound may be linked to an individual's genetic makeup. A drug-gene interaction analysis identified 1,144 human genes that interact directly or indirectly with this compound. nih.gov Functional analysis of these genes revealed a significant enrichment in categories related to psychiatric diseases, with "mood disorders" and "major depressive disorder" being prominent disease terms associated with this compound. nih.govfrontiersin.org

Specific genes of interest that were highly enriched in these mood disorder categories include:

HCRT : The hypocretin neuropeptide precursor, involved in regulating the HPA axis, sleep, and stress response. frontiersin.org

HTR2A : The 5-hydroxytryptamine receptor 2A, a serotonin (B10506) receptor associated with major depressive disorder and suicidality. frontiersin.org

KALRN : The kalirin RhoGEF kinase gene. nih.gov

Pharmacogenetic studies have also explored how genetic variations influence a patient's response to this compound. Variations in genes related to the leukotriene pathway, such as ALOX5AP, LTA4H, and the cysteinyl leukotriene receptor 2 gene (CYSLTR2), have been associated with differences in treatment response. nih.govfrontiersin.org Additionally, polymorphisms in the SLCO2B1 gene, which affects drug transport, have been linked to variations in this compound's plasma concentrations and therapeutic effects. frontiersin.org

Withdrawal Symptoms Upon Discontinuation

Reports regarding symptoms upon the discontinuation of this compound are conflicting. Some patient advocacy groups and case reports describe the emergence or intensification of neuropsychiatric symptoms after stopping the medication, a phenomenon some have likened to a "Post-Acute Withdrawal Syndrome". rxisk.org Reported symptoms in these cases have included debilitating migraines, night terrors, and persistent dilated pupils. rxisk.org The U.S. FDA has acknowledged that while most neuropsychiatric events occur during treatment, some have been reported after discontinuation, and in some instances, symptoms persisted long after the drug was stopped. parentsforsafety.org

Conversely, other sources state that there are no expected withdrawal concerns with discontinuing this compound. healthmatch.io A systematic review focused on stopping the medication in children with asthma found no significant differences in asthma-related outcomes between the this compound and placebo groups following withdrawal, although the follow-up periods were relatively short (two to eight weeks). nih.gov Many reports also indicate that neuropsychiatric symptoms that began during treatment resolved after stopping the medication. parentsforsafety.org This variability suggests that while many patients may experience no issues, a subset may have persistent or emergent symptoms upon cessation.

Systemic Adverse Events Research

Research into the systemic effects of this compound has explored its impact on various organ systems and its interplay with the body's oxidative balance.

Liver: While generally considered to have a low rate of hepatotoxicity, there are reports of liver injury associated with this compound. In clinical trials, mild and transient elevations in serum aminotransferase levels were observed in 1% to 2% of patients receiving this compound, a rate similar to that of placebo recipients. nih.gov However, post-marketing reports have described rare instances of clinically apparent liver injury, with a variable time to onset ranging from a few days to several years. nih.gov The pattern of liver enzyme elevation can be mixed, hepatocellular, or cholestatic. nih.gov These instances of liver injury are typically self-limited and resolve within one to four months after discontinuing the drug. nih.gov

Kidneys: this compound has been investigated for its potential protective effects on the kidneys. researchgate.net Studies in experimental models of kidney toxicity induced by agents like cisplatin, methotrexate, and doxorubicin have shown that this compound can mitigate functional and structural renal damage. researchgate.net The proposed mechanisms for this renoprotective effect include anti-inflammatory, anti-apoptotic, and antioxidant properties. researchgate.netresearchgate.net In pediatric patients with pyelonephritis, the addition of this compound to treatment has been associated with rapid clinical improvement. ersnet.org Research suggests that this compound helps to balance the oxidant-antioxidant status and inhibit neutrophil infiltration within kidney tissue. researchgate.net

Heart: The relationship between this compound and cardiovascular events has been a subject of observational research. Some studies suggest a potential protective role for this compound against major adverse cardiovascular events (MACE). ersnet.orgnih.gov A Danish population-based case-control study found that any use of this compound was associated with a decreased risk of MACE after adjusting for comorbidity and education level. ersnet.org Similarly, a three-year retrospective observational study in Albania on asthmatic patients reported a lower incidence of major cardiovascular events in those exposed to this compound compared to those who were not. doaj.orgnih.gov The authors of these studies suggest that by targeting inflammation driven by cysteinyl leukotrienes, this compound might offer a comorbidity benefit. doaj.orgnih.gov

Spinal Cord: The neuroprotective potential of this compound has been examined in the context of experimental spinal cord injury (SCI) in animal models. In a study on rats with induced SCI, treatment with this compound resulted in significant neurological improvement compared to the non-treatment group. brieflands.com The study also found that this compound significantly modulated biochemical markers of injury, such as malondialdehyde (MDA) and superoxide (B77818) dismutase (SOD), suggesting a neuroprotective effect. brieflands.com

This compound's mechanism of action extends to influencing the balance between oxidants and antioxidants in various tissues, which is a key factor in its observed organ-protective effects. In experimental models of kidney injury, this compound has been shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating reduced oxidative damage. researchgate.net It also appears to enhance the body's antioxidant defenses. researchgate.net Studies on experimental spinal cord injury have shown that this compound administration leads to significant differences in MDA and superoxide dismutase (SOD) levels, pointing to its role in mitigating oxidative stress following trauma. brieflands.com This antioxidant activity is considered a component of its therapeutic and protective effects in tissues of the kidneys and central nervous system. researchgate.netbrieflands.com

Regulatory Responses and Safety Surveillance

The emergence of post-marketing data on adverse events, particularly neuropsychiatric events, has prompted significant regulatory responses and ongoing safety surveillance.

The U.S. Food and Drug Administration (FDA) has taken several actions in response to safety concerns, primarily related to neuropsychiatric events.

2008: The FDA updated the prescribing information for this compound to include information about neuropsychiatric events reported with its use.

June 2009: The agency concluded a review of post-marketing surveillance data which indicated a possible association with suicidal behavior and other neuropsychiatric side effects like agitation, depression, and anxiety.

March 4, 2020: Citing continued reports of serious mental health side effects, the FDA mandated a Boxed Warning for this compound. nih.gov This is the FDA's most stringent warning. The agency stated that the risks of this compound may outweigh the benefits in some patients, particularly those with mild symptoms like allergic rhinitis. www.nhs.uk The boxed warning advises healthcare providers to avoid prescribing this compound for mild allergic rhinitis and to consider alternative therapies. nih.gov It also requires that a Medication Guide be given to patients with each prescription to inform them of the risks.

FDA Regulatory Timeline for this compound Neuropsychiatric Warnings

Year Regulatory Action Key Details
2008 Label Update Prescribing information updated to include reports of neuropsychiatric events.
2009 Safety Review FDA review of post-marketing data suggested a possible link to suicidal behavior and other mental health side effects.

| 2020 | Boxed Warning Required | FDA mandated its strongest warning due to continued reports of serious neuropsychiatric events, including suicidal thoughts and actions. Advised restricting use for mild allergic rhinitis. |

The FDA Adverse Event Reporting System (FAERS) has been a critical tool in the post-marketing safety surveillance of this compound. FAERS is a database that contains adverse event reports, medication error reports, and product quality complaints submitted to the FDA by healthcare professionals, consumers, and manufacturers. Analyses of the FAERS database have consistently shown a significant association between this compound and neuropsychiatric adverse events. These analyses have been instrumental in informing the FDA's regulatory decisions, including the requirement for the boxed warning.

Numerous observational studies and systematic reviews have been conducted to evaluate the safety of this compound, with a strong focus on neuropsychiatric events.

A 2023 systematic review of 59 studies found that while this compound was not significantly associated with suicide-related events or depression, possible associations with anxiety and sleeping disorders were noted in adults. The review highlighted that older adults might be particularly susceptible to these specific adverse events. However, these associations were not replicated in two observational studies focused on children.

Other studies have yielded varied results. Some large-scale observational studies have not found a definitive link between this compound and an increased risk of suicide or depression. Conversely, pharmacovigilance studies, often utilizing databases like FAERS, consistently report associations with a range of neuropsychiatric events. This discrepancy highlights the different strengths and limitations of various study designs in pharmacoepidemiology.

Summary of Findings from Selected Observational/Review Studies

Study Type Key Findings on Neuropsychiatric Events Population Focus
Systematic Review (2023) No significant association with suicide or depression. Possible association with anxiety and sleep disorders. Adults and Children with Asthma
Danish Population Study Confirmed a previously reported decreased risk of Major Adverse Cardiovascular Events (MACE). Adults

| Albanian Observational Study | Lower incidence of cardiovascular events in asthmatic patients exposed to this compound. | Adult Asthmatics |

Novel Therapeutic Applications and Research Directions

Potential Role in Non-Respiratory Conditions

Montelukast (B128269) has demonstrated potential anti-fibrotic effects in preclinical studies. In a mouse model of bleomycin-induced pulmonary fibrosis, early administration of this compound was shown to prevent the development of fibrosis. atsjournals.org Another study using a rat model found that this compound treatment helped restore normal lung architecture after bleomycin-induced injury. uomustansiriyah.edu.iqresearchgate.net

In the context of cardiac fibrosis, this compound has been shown to improve heart function and inhibit fibrosis in mice with transverse aortic constriction. nih.gov The mechanism appears to involve the downregulation of proteins associated with fibrosis, such as connective tissue growth factor (CTGF), Transforming Growth Factor β (TGF-β), and Alpha-smooth muscle actin (α-SMA). nih.gov Research suggests that this compound may exert these effects by activating the Apelin receptor (APJ). nih.gov

Table 1: Research Findings on this compound and Fibrosis
ConditionModelKey FindingsProposed MechanismSource
Pulmonary FibrosisBleomycin-induced mouse modelEarly administration prevented pulmonary fibrosis.Not specified in the provided text. atsjournals.org
Pulmonary FibrosisBleomycin-induced rat modelRestored normal lung architecture after 28 days of treatment.Anti-inflammatory effect via inhibition of markers like TGF-β1. uomustansiriyah.edu.iqresearchgate.net
Cardiac FibrosisTransverse aortic constriction (TAC) miceImproved cardiac pumping function and inhibited cardiac fibrosis.Down-regulation of CTGF, TGF-β, and α-SMA; activation of the APJ receptor. nih.gov

This compound is being investigated for its protective role in cardiovascular diseases. Studies in mouse models of abdominal aortic aneurysm (AAA) found that this compound can inhibit the formation of aneurysms. nih.gov It significantly reduced the abdominal aortic diameter, mitigated pathological changes in the aortic tissue, and reduced aortic wall thickening. nih.gov The proposed mechanism involves the downregulation of cell apoptosis, inflammatory responses, and matrix metalloproteinase levels through the AMPK/mTOR signaling pathway. nih.gov Research in mice has also shown that blocking inflammatory substances called leukotrienes with this compound reduced the swelling of the aorta. morungexpress.commedibulletin.com

Observational studies in humans suggest a potential cardiovascular benefit. A retrospective 3-year study on asthmatic patients indicated that exposure to this compound was a significant protective factor for incident ischemic events, with a risk reduction of 76-78%. nih.gov Another nationwide cohort study found that this compound use was associated with a lower risk for recurrent stroke and, in male subjects, a lower risk for recurrent myocardial infarction. nih.gov Preclinical animal models have also shown that this compound has anti-atherogenic effects and can reduce the risk of myocardial infarction. mdpi.com

Table 2: Research Findings on this compound and Cardiovascular Diseases
ConditionStudy Type/ModelKey FindingsSource
Abdominal Aortic AneurysmMouse modelInhibited AAA formation, reduced aortic diameter and wall thickening. nih.gov
Aortic AneurysmMouse modelReduced swelling of the aorta by blocking leukotrienes. morungexpress.commedibulletin.com
Major Cardiovascular EventsRetrospective human cohort study (asthmatics)Associated with a 76-78% risk reduction for incident ischemic events. nih.gov
Recurrent Stroke & Myocardial InfarctionNationwide human cohort studyAssociated with a lower risk of recurrent stroke (HR 0.62) and recurrent MI in males (HR 0.65). nih.gov

This compound has demonstrated anti-cancer properties in several preclinical studies. Research shows it can inhibit the proliferation and colony formation of lung cancer cells and induce cell death. nih.gov In mouse models, feeding with this compound significantly delayed tumor growth. nih.gov The mechanism of action involves inducing cell death through the nuclear translocation of the apoptosis-inducing factor (AIF). nih.gov This process is associated with the down-regulation of B-cell lymphoma 2 (Bcl-2) and the up-regulation of Bcl-2 homologous antagonist/killer (Bak). nih.gov

In the context of cerebrovascular disease, this compound exhibits neuroprotective effects. In animal models of transient focal cerebral ischemia, this compound attenuated behavioral dysfunction, brain infarct volume, brain atrophy, and neuron loss. juniperpublishers.com Studies on mice that underwent distal middle cerebral artery occlusion (d-MCAO) showed that this compound sodium reduced the infarct volume and improved motor function. nih.gov

A key mechanism for this neuroprotection appears to be the regulation of post-stroke inflammation. nih.gov this compound promotes the polarization of microglia and macrophages towards the anti-inflammatory M2 phenotype around the infarct area. nih.govresearchgate.net It also plays a role in stabilizing the blood-brain barrier, halting lipid peroxidation, and preventing neutrophil accumulation. juniperpublishers.com Some studies in experimental models have shown that this compound can reduce brain edema and infarct volume when administered shortly after an ischemic event. juniperpublishers.com

This compound modulates the immune system by acting as a cysteinyl leukotriene receptor antagonist. patsnap.com Leukotrienes are inflammatory mediators that can influence immune responses. nih.gov Research has shown that human dendritic cells, which are crucial for initiating immune responses, express the CysLT1 receptor, making them a target for this compound. nih.gov In vitro studies demonstrated that this compound could block the release of the chemoattractant RANTES (CCL5) from dendritic cells and prevent them from inducing excessive T-cell proliferation. nih.gov

In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound treatment ameliorated the disease by inhibiting the differentiation of pro-inflammatory Th17 cells. nih.gov It also suppressed the inflammatory response in both the central nervous system and the periphery. nih.gov Additionally, in patients with cystic fibrosis, this compound has been shown to reduce eosinophilic inflammation, as indicated by a significant reduction in serum eosinophil cationic protein (ECP) and eosinophil counts. nih.gov

This compound shows significant promise in treating ocular diseases, particularly diabetic retinopathy. In mouse models of type 1 diabetes, this compound was found to inhibit the early changes associated with diabetic retinopathy, such as retinal capillary leakage, superoxide (B77818) generation, and leukocyte adherence. news-medical.netuhhospitals.orgdiabetesjournals.org After nine months of diabetes, untreated mice showed a nearly threefold increase in capillary degeneration compared to those treated with this compound. diabetesjournals.orgtheophthalmologist.com The drug was effective both as a prevention strategy and as a delayed intervention. uhhospitals.orgdiabetesjournals.org

The mechanism involves disrupting the signaling of inflammatory molecules called leukotrienes, which reduces the small blood vessel and nerve damage seen in the early stages of the disease. uhhospitals.org In aging mice, this compound treatment reduced the number of inflammatory microglia in the retina, improved blood vessel diameter and circulation, and boosted the retina's natural ability to clear out waste proteins. aging-us.com

Separately, in the context of osteoarthritis research, this compound has been shown to protect chondrocytes from oxidative stress. In studies using interleukin-1β-induced chondrocytes, this compound attenuated oxidative stress and apoptosis (cell death) and improved cell viability. nih.govresearchgate.netresearchgate.net This effect was achieved by inhibiting the CysLTR1 receptor and activating Kruppel-Like Factor 2 (KLF2). nih.govresearchgate.net

Table 3: Research Findings on this compound and Ocular/Cellular Conditions
ConditionModelKey FindingsSource
Diabetic RetinopathyMouse model of type 1 diabetesInhibited early changes like capillary leakage and degeneration; reduced nerve damage. news-medical.netuhhospitals.orgdiabetesjournals.orgtheophthalmologist.com
Age-related Retinal DeclineAging miceReduced retinal inflammation, restored blood vessel function, and enhanced waste protein clearance. aging-us.com
Oxidative Stress in ChondrocytesIL-1β-induced chondrocyte cell cultureAttenuated oxidative stress and apoptosis; improved cell viability. nih.govresearchgate.netresearchgate.net

Psoriasis (Th17 Response Inhibition)

Recent studies have highlighted a promising role for this compound in the management of psoriasis, a chronic inflammatory skin condition. nih.gov The therapeutic rationale stems from the observation that the cysteinyl leukotriene receptor 1 (CYSLTR1) is overexpressed in psoriatic lesions. ijbs.comnih.gov this compound, by antagonizing this receptor, may offer a novel immunotherapeutic approach. nih.gov

Research using an imiquimod (B1671794) (IMQ)-induced psoriasis-like mouse model has demonstrated that both topical cream and solution forms of this compound sodium effectively reduced the Psoriasis Area and Severity Index (PASI) and alleviated disease symptoms. ijbs.comnih.gov These effects were accompanied by a significant reduction in the infiltration of inflammatory cells, particularly T helper 1 (Th1) and T helper 17 (Th17) cells, in the skin. ijbs.comnih.gov

Mechanistically, this compound has been shown to inhibit the differentiation of Th17 cells and suppress the nuclear factor kappa-B (NF-κB) signaling pathway both in vivo and in vitro. ijbs.comnih.gov This is significant as the Th17 response is a key driver of psoriasis pathogenesis. researchgate.net In mouse models, this compound treatment led to decreased messenger RNA (mRNA) expression of key cytokines like interleukin (IL)-17A, IL-17F, and IL-23 in the skin, as well as lower serum concentrations of various pro-inflammatory cytokines including IL-2, IL-6, and IL-17A/F. ijbs.comnih.gov Furthermore, studies on CYSLTR1 knockout mice showed an improvement in psoriasis symptoms, reinforcing the importance of this receptor in the disease's development. ijbs.com this compound also appears to suppress the proliferation and inflammatory response of keratinocytes by modulating the NF-κB pathway. ijbs.comresearchgate.net

Table 1: Effects of this compound on Psoriasis Markers in an IMQ-Induced Mouse Model

Marker Effect of this compound Treatment Source
Psoriasis Area and Severity Index (PASI) Reduced ijbs.com, nih.gov
Inflammatory Cell Infiltration (Th1, Th17) Reduced ijbs.com, nih.gov
Skin Cytokine mRNA (IL-17A/F, IL-23) Decreased ijbs.com, nih.gov
Serum Cytokines (IL-2, IL-6, IL-17A/F) Lowered ijbs.com, nih.gov

Sepsis

Sepsis is characterized by a dysregulated host response to infection, leading to life-threatening organ dysfunction driven by overwhelming systemic inflammation. trialscreen.orgclinicaltrials.govclinicaltrials.gov this compound's anti-inflammatory and antioxidant properties have made it a subject of investigation for sepsis treatment. trialscreen.orgclinicaltrials.gov Cysteinyl leukotrienes (CysLTs), the targets of this compound, are potent pro-inflammatory mediators that increase microvascular permeability and are involved in the pathophysiology of sepsis. trialscreen.org

Preclinical studies have shown that this compound can be effective against sepsis. In a mouse model of cecal ligation and puncture (CLP)-induced polymicrobial sepsis, this compound pre-treatment significantly attenuated lung dysfunction. nih.govnih.govresearchgate.net This protective effect was attributed to the modulation of pro-inflammatory and oxidative stress pathways. nih.govnih.gov Specifically, this compound reduced lung tissue levels of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-17. nih.govresearchgate.net It also lowered levels of leukotriene B4 (LTB4) and 12(S)-hydroxyeicosatetraenoic acid (12(S)HETE), both of which are potent inflammatory lipid mediators. nih.gov Histopathological examination confirmed that this compound significantly reduced lung tissue injury compared to the sepsis group. nih.govresearchgate.net

Animal studies have also suggested that this compound may protect against sepsis-induced hepatic and intestinal damage and possess cardioprotective effects during endotoxemia, largely through neutrophil-dependent mechanisms and by balancing the oxidant-antioxidant status. trialscreen.orgclinicaltrials.govclinicaltrials.gov In a clinical trial involving late preterm neonates with sepsis, adjuvant treatment with this compound for 10 days significantly lowered the serum level of tumor necrosis factor-alpha (TNF-alpha) compared to routine care, although it did not show a significant impact on clinical outcomes like the duration of hospital admission. researchgate.net

Table 2: Impact of this compound in Experimental Sepsis Models

Parameter Finding Model Source
Lung Injury Significantly reduced CLP-induced sepsis in mice nih.gov, researchgate.net
Pro-inflammatory Cytokines (IL-1β, IL-6, IL-17) Lung tissue levels significantly reduced CLP-induced sepsis in mice nih.gov, researchgate.net
Inflammatory Lipids (LTB4, 12(S)HETE) Lung tissue levels significantly reduced CLP-induced sepsis in mice nih.gov
Serum TNF-alpha Significantly lowered Late preterm neonates with sepsis researchgate.net

Post-infectious Cough

Post-infectious cough (PIC), a cough lasting for several weeks after a respiratory tract infection, is a common clinical problem with limited proven treatments. nih.govclinicaltrials.gov Given that leukotrienes are implicated in the pathogenesis of cough following viral infections, this compound has been investigated as a potential therapy. clinicaltrials.govhra.nhs.uk

Conversely, a double-blind, randomized, placebo-controlled trial conducted in primary care in England did not find this compound to be an effective treatment for post-infectious cough. nih.gov In this study of 276 adults, improvements in cough-specific quality of life were seen in both the this compound and placebo groups after two weeks, but the difference between the groups was not clinically significant. nih.gov There were also no significant differences in adverse event rates between the two groups. nih.gov Further high-quality RCTs are required to clarify the role of this compound in treating this condition. nih.govuwi.edu

Analgesic and Antinociceptive Effects

Emerging evidence from animal models suggests that this compound possesses significant analgesic and antinociceptive properties, indicating its potential use in pain management. ekb.egnjppp.com Leukotrienes are recognized as important mediators in pain and inflammation. njppp.com

Studies in various animal models have demonstrated these effects. In the acetic acid-induced writhing test in mice, a model for evaluating peripherally acting analgesics, this compound significantly reduced the number of writhes compared to a control group. njppp.comnjppp.com In the formalin test in rats, which assesses both neurogenic (first phase) and inflammatory (second phase) pain, both systemic and local administration of this compound produced dose-dependent analgesia during both phases. nih.govnih.gov This suggests that this compound has both central and peripheral antinociceptive actions. researchgate.net Research has also shown its potential benefit in neuropathic pain, where it was found to attenuate pain in a rat model of chronic constriction injury (CCI). nih.gov

The analgesic action of this compound is mediated through both central and peripheral mechanisms. researchgate.net Peripherally, local administration of this compound has been shown to produce analgesia. nih.goviasp-pain.org This effect appears to involve the L-arginine/nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP)/K+ channel pathway and peroxisome proliferator-activated receptor-gamma (PPARγ) receptors. nih.goviasp-pain.org Pre-treatment with inhibitors of this pathway prevented the antinociceptive effects of this compound in the formalin test. nih.goviasp-pain.org

Centrally, in a rat model of neuropathic pain, this compound was found to inhibit the activation of spinal microglia. nih.gov Its mechanism involves the suppression of the p38 mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways in these cells. nih.gov By inhibiting these pathways, this compound reduces the spinal production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, which are involved in the generation of neuropathic pain. nih.gov

There is compelling evidence that the analgesic effects of this compound involve the opioid system. nih.govresearchgate.net In animal models, the systemic and peripheral antinociceptive actions of this compound in the formalin test were significantly inhibited by pre-treatment with naloxone, a non-selective opioid receptor antagonist. nih.gov This indicates that the pain-relieving effects are mediated, at least in part, through opioid receptors in both the central and peripheral nervous systems. nih.govresearchgate.net

Furthermore, co-administration of non-effective doses of this compound and morphine resulted in a significant synergistic antinociceptive effect in the writhing test, an effect that was also reversible by naloxone. nih.gov In a neuropathic pain model, local administration of this compound was found to reverse changes in the expression of spinal mu- and kappa-opioid receptors caused by the nerve injury. nih.gov These findings suggest a potential new strategy for pain relief through the combination of this compound and opioids. nih.govresearchgate.net

Research in Viral-Induced Respiratory Illnesses

This compound's mechanism of action, which targets leukotriene pathways involved in inflammation and bronchoconstriction, has prompted research into its utility for respiratory illnesses triggered by viral infections. wikipedia.orgnih.gov

In studies involving Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections in children, this compound has shown potential. nih.gov In a neonatal mouse model, administering this compound during the primary RSV infection prevented the development of airway hyperresponsiveness, eosinophilia, and mucus hyperproduction upon reinfection later in life. nih.gov In a clinical study of infants and children with RSV bronchiolitis, those treated with this compound were symptom-free on more days and nights compared to a placebo group, although the effect was not apparent until after two weeks of treatment. atsjournals.org

Research on Human Rhinovirus (HRV), a common cause of asthma exacerbations, has yielded mixed results. In an experimental infection model in adults with allergic asthma, this compound did not significantly affect virus-induced asthma or cold symptoms. nih.gov However, it did attenuate eosinophilic inflammation in the airway, suggesting a potential benefit in preventing exacerbations in patients with this inflammatory profile. nih.gov

During the COVID-19 pandemic, this compound was investigated as a repurposed drug due to its anti-inflammatory properties. researchgate.netresearchgate.net In silico and in vitro studies suggested that this compound could inhibit a key SARS-CoV-2 protease and reduce viral numbers in infected cells. nih.govrespiratory-therapy.com Some retrospective and observational studies reported that this compound use was associated with fewer confirmed COVID-19 episodes or reduced hospitalization. nih.govresearchgate.net However, a large, randomized, double-blind study (ACTIV-6) found no symptomatic or clinical benefit in taking this compound for mild-to-moderate COVID-19 symptoms compared to a placebo. dcri.org

Table 3: Mentioned Chemical Compounds

Compound Name
12(S)-hydroxyeicosatetraenoic acid (12(S)HETE)
Cyclic guanosine monophosphate (cGMP)
Imiquimod
Interleukin-1 beta (IL-1β)
Interleukin-2 (IL-2)
Interleukin-6 (IL-6)
Interleukin-17 (IL-17)
Interleukin-17A (IL-17A)
Interleukin-17F (IL-17F)
Interleukin-23 (IL-23)
L-arginine
Leukotriene B4 (LTB4)
This compound
This compound sodium
Morphine
Naloxone
Nitric oxide (NO)

Respiratory Syncytial Virus (RSV) Bronchiolitis

Respiratory Syncytial Virus (RSV) is a primary cause of bronchiolitis in infants, and the inflammatory response, including the release of cysteinyl-leukotrienes, is thought to contribute to the subsequent development of reactive airway disease. nih.gov This has led to research into whether this compound, a cysteinyl-leukotriene receptor antagonist, could alleviate symptoms following RSV bronchiolitis.

One randomized, double-blind, parallel-comparison study involving 130 infants hospitalized with acute RSV bronchiolitis investigated the effects of this compound. nih.gov The infants, aged 3 to 36 months, received either this compound or a placebo for 28 days. nih.gov The findings from the 116 infants who completed the treatment period showed that those who received this compound were symptom-free on 22% of days and nights, compared to only 4% in the placebo group. nih.gov Specifically, daytime cough was significantly reduced, and exacerbations were delayed in the this compound group. nih.govmedscape.com The benefits of the treatment appeared to become evident after two weeks. aafp.org

However, a larger, multicenter study with 979 children aged 3 to 24 months hospitalized for RSV bronchiolitis did not find a significant improvement in respiratory symptoms with this compound treatment over a 24-week period. atsjournals.orgcopsac.com Post-hoc analyses of this larger study did suggest that patients with more persistent symptoms might show more improvement with this compound. atsjournals.orgcopsac.com

Animal studies have also explored the role of this compound in RSV infections. In mice, this compound administered during the initial RSV infection was found to prevent the enhancement of airway hyperresponsiveness, eosinophilic inflammation, and mucus hyperproduction upon reinfection. nih.gov This suggests that cysteinyl leukotrienes play a significant role in the airway responses induced by RSV. nih.gov

COVID-19 (SARS-CoV-2)

The potential for repurposing existing drugs to treat COVID-19 has led to investigations into this compound. nih.gov The rationale stems from its anti-inflammatory properties and its potential to inhibit viral mechanisms.

In silico and in vitro studies have suggested that this compound may have a dual inhibitory effect on SARS-CoV-2. nih.gov It is proposed to interfere with the virus's entry into host cells by affecting the spike protein's interaction with the ACE2 receptor and by inhibiting the 3C-like protease, which is crucial for the maturation of functional viral proteins. nih.gov Laboratory studies have shown that this compound can bind to and block a key SARS-CoV-2 protein called Nsp1, which the virus uses to suppress the host's immune response by shutting down protein synthesis in immune cells. respiratory-therapy.com By binding to Nsp1, this compound was found to rescue this inhibition of protein synthesis and reduce viral replication in cultured human cells. respiratory-therapy.comdebuglies.com

Furthermore, this compound has been observed to prevent the SARS-CoV-2-induced release of the inflammatory cytokine IL-6 from immune cells. nih.gov It has also been shown to inhibit platelet activation induced by plasma from COVID-19 patients, which could be relevant to the thrombotic complications seen in the disease. frontiersin.org

Retrospective clinical studies have provided some encouraging, albeit not definitive, evidence. One study of hospitalized COVID-19 patients found that those treated with this compound experienced significantly fewer instances of clinical deterioration. nih.gov Another retrospective analysis noted that asthmatic patients receiving this compound had fewer confirmed episodes of COVID-19. frontiersin.org

However, a large-scale, randomized, double-blind study (ACTIV-6) involving over 10,500 participants found no symptomatic or clinical benefit from taking 10mg of this compound daily for 14 days for mild-to-moderate COVID-19 symptoms. dcri.org The study, which evaluated the time to sustained recovery, found no significant difference between the this compound and placebo groups. dcri.orgumn.edu

Pharmacogenomics and Biomarker Discovery

The variability in patient response to this compound has prompted research into the genetic and biological markers that could help predict treatment efficacy and the risk of adverse effects.

Genetic Factors Influencing this compound Response and Adverse Effects

A number of genes, particularly those involved in the leukotriene pathway and drug metabolism, have been implicated in the variable response to this compound. plos.orgsemanticscholar.org

Key Genes and Variants Associated with this compound Response:

GeneVariant/AlleleAssociated Effect on this compound Response
MLLT3 rs6475448Homozygous individuals showed a markedly increased improvement in FEV₁ from baseline. plos.orgnih.gov
ALOX5 Variant AlleleAssociated with a 73% reduction in the risk of disease exacerbation. frontiersin.org
CYSLTR2 rs912277, rs912278Polymorphisms may lead to increased cysteinyl-leukotriene concentrations, indicating a better response. frontiersin.org
LTC4S rs730012C alleleAssociated with a decreased risk of asthma exacerbation. frontiersin.org
ABCC1 rs119774 (heterozygotes)Showed a substantial 24% increase in predicted FEV₁. frontiersin.org

The metabolism of this compound is also influenced by genetic variations. The cytochrome P450 enzymes, particularly CYP2C8, CYP2C9, and CYP3A4, are involved in its oxidative metabolism. nih.govnih.govmdpi.com Studies have indicated that CYP2C8 is the dominant enzyme, accounting for approximately 80% of its metabolism. nih.gov Additionally, the enzyme UGT1A3 plays a significant role in the glucuronidation of this compound, and genetic variability in UGT1A3 can affect its pharmacokinetics. nih.gov

Biomarkers for Predicting Treatment Response

Identifying biomarkers that can predict how a patient will respond to this compound is a key area of research aimed at personalizing asthma treatment.

Higher levels of urinary leukotrienes have been shown to predict a better clinical response to this compound in several pediatric studies. nih.gov One study found that children with urinary leukotriene levels of 100 pg/mg of creatinine (B1669602) or more were more likely to show a significant improvement in lung function. nih.gov In adults, responders to this compound also had significantly higher urinary leukotriene levels compared to non-responders. nih.gov

Other potential biomarkers include:

Blood Eosinophils: In asthmatic women treated with this compound in addition to inhaled corticosteroids, a significant reduction in blood eosinophil levels was observed. frontiersin.org

Exhaled Nitric Oxide (FeNO): The same study in women also showed a significant decrease in FeNO levels. frontiersin.org

Serum Eosinophil-Derived Neurotoxin (EDN): EDN has been suggested as a useful biomarker for monitoring the effectiveness of this compound treatment in preschool children with asthma. nih.gov

Eotaxin: This chemokine is involved in attracting eosinophils to the lungs in asthma. nih.gov

Biomarkers for Predicting Neuropsychiatric Adverse Events

While this compound is generally well-tolerated, there have been concerns about potential neuropsychiatric adverse events. frontiersin.orgjwatch.org Research is ongoing to identify biomarkers that could predict which patients are at a higher risk for these side effects.

A retrospective analysis of the FDA Adverse Event Reporting System (FAERS) found a significant association between this compound and neuropsychiatric adverse events, including suicidal ideation and depression. frontiersin.orgresearchgate.net Functional enrichment analysis of human genes that interact with this compound identified several that were significantly enriched in biological processes related to "neuroactive ligand–receptor interaction" and disease terms such as "mood disorders" and "major depressive disorder". frontiersin.orgresearchgate.net This suggests a potential genetic predisposition to these adverse events, although specific biomarkers have yet to be definitively identified.

Future Research Methodologies and Directions

Future research on this compound is likely to focus on several key areas to optimize its therapeutic use and explore new applications.

Personalized Medicine: A major direction will be the continued development of pharmacogenomic and biomarker-based approaches to tailor this compound therapy. This includes prospective clinical trials that use biomarkers to select patients who are most likely to respond favorably to the drug.

Novel Therapeutic Targets: Further investigation into the molecular mechanisms of this compound may reveal new therapeutic targets. For instance, its effects on pathways beyond the cysteinyl leukotriene receptors, such as its interaction with viral proteins or its influence on cytokine production, warrant deeper exploration.

Advanced Research Models: The use of more sophisticated research methodologies, such as organ-on-a-chip technology and advanced in silico modeling, could provide more accurate predictions of drug efficacy and safety in different patient populations.

Long-Term Safety and Efficacy: Continued long-term observational studies and analyses of large healthcare databases will be crucial for monitoring the safety profile of this compound, particularly concerning rare adverse events.

Exploring New Indications: Based on its anti-inflammatory and other pharmacological properties, this compound will likely be investigated for other conditions where these mechanisms are relevant. nih.govresearchgate.net

By focusing on these areas, the scientific community can continue to refine the role of this compound in clinical practice and potentially uncover new therapeutic benefits.

Longitudinal Studies on Long-Term Impacts

Concerns about neuropsychiatric side effects such as anxiety, sleep disturbances, depression, and suicidality have been raised in numerous studies analyzing case reports and adverse drug event databases. nih.govjwatch.org A nested case-control study involving children with asthma aged 5–18 years found that those prescribed this compound had a doubled likelihood of experiencing a neuropsychiatric event. nih.gov

Double-Blind, Randomized Clinical Trials (RCTs) with Placebo Control

Double-blind, randomized, placebo-controlled trials remain the gold standard for evaluating the efficacy of this compound in various conditions.

A large-scale, 6-week trial evaluated the efficacy of this compound in 1,992 adult patients with perennial allergic rhinitis (PAR). nih.gov Participants were randomized to receive either 10 mg of this compound daily or a placebo. nih.gov The study found statistically significant improvements in the this compound group across several endpoints, including daytime and nighttime nasal symptoms. nih.gov

EndpointThis compound vs. Placebo (Least Squares Mean Change)95% Confidence IntervalP-value
Daytime Nasal Symptoms Score -0.08-0.12 to -0.04< .001
Global Evaluations of Allergic Rhinitis -0.15-0.27 to -0.04< .01
Rhinoconjunctivitis Quality of Life Questionnaire -0.15-0.24 to -0.06< .001
Data from a randomized, double-blind, placebo-controlled study of this compound for perennial allergic rhinitis. nih.gov

In the context of chronic asthma, a 12-week, multicenter, double-blind trial involving 681 patients demonstrated that this compound significantly improved asthma control compared to placebo. nih.govaap.org Improvements were seen in forced expiratory volume in 1 second (FEV1), daytime asthma symptoms, and reduced use of as-needed beta-agonists. nih.govaap.org

Another prospective, double-blind, randomized trial investigated the use of this compound in 46 children with nonsevere obstructive sleep apnea (B1277953) (OSA). aap.org Over 12 weeks, the 23 children receiving this compound showed significant improvements in the obstructive apnea index and a reduction in adenoid size compared to the 23 children in the placebo group. aap.org Notably, over 65% of the treated children experienced a greater than 50% decrease in their obstructive apnea index. aap.org

A pilot study also explored the efficacy of intravenous this compound in 201 adults with acute asthma exacerbations. atsjournals.org While the study was designed to assess initial efficacy and safety, it showed that intravenous this compound, in addition to standard therapy, resulted in a rapid improvement in FEV1 compared to placebo. atsjournals.org

Investigations into this compound Withdrawal Effects

The effects of discontinuing this compound are an area of growing concern and investigation. A systematic review of five studies, including three randomized controlled trials and two cohort studies, examined the impact of stopping the medication in children with asthma. ersnet.org The withdrawal periods observed were short, typically two to eight weeks. ersnet.org The results were contradictory; of the 18 different impact measures used across the studies (including lung function tests and asthma scores), nine showed a significant change after withdrawal. ersnet.org Of these, five indicated reduced pulmonary function and one showed worsening asthma control, while surprisingly, two measures showed an increase in pulmonary function and one an increase in asthma control. ersnet.org

Beyond clinical measures, patient advocacy groups have reported significant withdrawal symptoms. fda.gov Members of a support group described intense and sometimes life-threatening neuropsychiatric symptoms upon discontinuation, including anxiety, depression, insomnia, and flu-like symptoms. fda.govrxisk.org These anecdotal reports highlight a potential for a protracted period of recovery after stopping the drug, with some individuals reporting long-term mental health and neurological issues. fda.gov These patient-reported outcomes suggest that the physiological effects of this compound withdrawal may be more complex and severe than currently captured in short-term clinical trials. fda.govcaliforniaprimerecovery.com

Exploration of Novel Delivery Systems

To enhance efficacy, improve patient compliance, and potentially target new therapeutic areas, researchers are developing novel delivery systems for this compound.

Transdermal Delivery : To overcome the low bioavailability of oral this compound, transdermal systems are being explored. nih.gov One approach involves a nanocrystal system designed to improve skin penetration while ensuring the chemical stability of the drug. mdpi.com This system uses this compound nanocrystals embedded in a xanthan gum-based hydrogel, which has shown comparable drug absorption rates to conventional hydrogels in rat models. mdpi.com Another study focuses on creating transdermal films using polymeric blends of Sodium alginate and Lignosulphonic acid to provide controlled, extended drug release. nih.gov

Oral Films : Nualtis is developing a proprietary oral film formulation of this compound (VersaFilm®) to enhance brain bioavailability for potential use in neurodegenerative diseases. nualtis.com A Phase 2, double-blind, placebo-controlled trial called MONTPARK is currently evaluating high-dose this compound VersaFilm® in patients with early-to-moderate Parkinson's disease, targeting neuroinflammation as a disease-modifying pathway. nualtis.com The company is also investigating the oral film for Alzheimer's disease, having completed a Phase 2a study demonstrating its safety and feasibility. nualtis.com

Pulsatile Drug Delivery : For conditions with circadian patterns, such as nocturnal asthma, a pulsatile drug delivery system has been formulated. This system consists of a core tablet containing this compound that is coated with polymers like Eudragit S100 and ethyl cellulose. The coating is designed to have a predetermined lag time, allowing for a burst release of the drug during the early morning hours when asthma symptoms are often at their peak.

Research on the Impact on Mortality

Recent research has investigated the potential impact of this compound on mortality in different critical care settings.

A retrospective study examined the effect of this compound on mortality in patients hospitalized with COVID-19 pneumonia. hcahealthcare.com The study analyzed mortality outcomes, oxygen requirements, and hospital length of stay, suggesting that treatment with this compound, either alone or in combination with Dexamethasone, could be a reasonable initial treatment for these patients. hcahealthcare.com Another prospective, randomized controlled study involving 180 hospitalized patients with the delta variant of SARS-CoV-2 found that this compound may be beneficial in reducing mortality by maintaining the inflammatory/anti-inflammatory balance and through its bronchodilator activity. nih.govnih.gov Patients receiving this compound (in addition to standard treatment) showed significantly lower levels of inflammatory markers like C-reactive protein, D-dimer, and procalcitonin (B1506340) compared to the standard treatment group. nih.govnih.gov

A separate retrospective cohort study using the MIMIC-IV database looked at critically ill patients and found that pre-intensive care unit (ICU) use of this compound was associated with a significant reduction in 90-day mortality. mdpi.com The analysis, which included 6,344 patients, showed a 90-day mortality odds ratio of 0.554 for those with pre-ICU this compound exposure. mdpi.com The study also found that this reduction in mortality was partially mediated by a lower incidence of in-hospital delirium in the this compound group. mdpi.com

Study PopulationKey Findings on Mortality
Hospitalized COVID-19 Patients This compound treatment was associated with reduced levels of inflammatory markers and may be beneficial in reducing mortality. nih.govnih.gov
Critically Ill ICU Patients Pre-ICU this compound use was significantly associated with reduced 90-day mortality (OR: 0.554; 95% CI 0.366–0.840). mdpi.com
Summary of research findings on this compound and mortality.

Q & A

Q. How are adaptive trial designs applied to evaluate this compound in comorbid populations (e.g., asthma with allergic rhinitis)?

  • Methodological Answer : Implement Bayesian response-adaptive randomization to allocate patients to this compound or comparators (e.g., inhaled corticosteroids) based on interim efficacy/safety data. Use composite endpoints like "asthma control days" and nasal symptom scores .

Tables for Key Findings

Table 1 : Mortality Analysis in this compound vs. Non-Montelukast Users (n=250/group)

MetricThis compound GroupNon-Montelukast Groupp-value
30-Day Mortality2% (5 deaths)5% (12 deaths)<0.03
Odds Ratio (95% CI)0.405 (0.14–1.19)

Table 2 : Solubility of this compound in SC-CO2 with 3 mol% Ethanol (T=328 K)

Pressure (bar)Experimental Solubility (×10⁻⁵)Chrastil Model Prediction
1501.21.15
2002.82.73
2504.54.41

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Montelukast
Reactant of Route 2
Reactant of Route 2
Montelukast

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.